molecular formula C11H19NO5 B152218 (R)-4-Boc-3-Morpholineacetic acid CAS No. 761460-03-1

(R)-4-Boc-3-Morpholineacetic acid

货号: B152218
CAS 编号: 761460-03-1
分子量: 245.27 g/mol
InChI 键: QVOPNRRQHPWQMF-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-Boc-3-Morpholineacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOPNRRQHPWQMF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466580
Record name [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761460-03-1
Record name (3R)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761460-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-4-Boc-3-Morpholineacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Synthesis, and Potential Applications of a Key Chiral Building Block

(R)-4-Boc-3-Morpholineacetic acid, a chiral morpholine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid heterocyclic structure and carboxylic acid functionality make it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, though a detailed synthesis protocol and specific biological activity data remain largely proprietary or unpublished in accessible literature.

Core Chemical Properties

This compound, identified by the CAS number 761460-03-1, possesses a well-defined chemical structure. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthetic manipulations, a crucial feature in the construction of intricate drug candidates.

PropertyValueSource(s)
IUPAC Name (R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid[1][2]
CAS Number 761460-03-1[1][3]
Molecular Formula C₁₁H₁₉NO₅[2]
Molecular Weight 245.27 g/mol [2]
Appearance White to off-white solid/powder-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-

Spectroscopic Data

While specific spectral data is not publicly available, chemical suppliers confirm that the 1H NMR spectra of their products conform to the expected structure of this compound.

Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals and are likely held as proprietary information by chemical manufacturers. However, general synthetic strategies for chiral morpholine derivatives often involve multi-step sequences starting from commercially available chiral precursors. The synthesis of morpholine rings can be achieved through various methods, including the cyclization of amino alcohols. The introduction of the acetic acid side chain and the Boc-protection of the nitrogen are standard transformations in organic synthesis.

A generalized conceptual workflow for the synthesis is presented below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Chiral Amino Alcohol Chiral Amino Alcohol Ring Formation Ring Formation Chiral Amino Alcohol->Ring Formation Cyclization Side Chain Introduction Side Chain Introduction Ring Formation->Side Chain Introduction Boc Protection Boc Protection Side Chain Introduction->Boc Protection Side Chain Introduction->Boc Protection Protection This compound This compound Boc Protection->this compound

Caption: Conceptual Synthesis Workflow.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5][6] Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This compound, as a chiral building block, is particularly valuable for creating stereochemically defined drug candidates.

Its primary application lies in its use as a constrained amino acid isostere, particularly as a proline bioisostere. The defined stereochemistry and the carboxylic acid handle allow for its incorporation into peptide mimics and small molecules designed to interact with specific biological targets, such as enzymes and receptors. The Boc protecting group facilitates its use in solid-phase and solution-phase peptide synthesis.

While specific examples of its use in late-stage drug candidates are not prevalent in the public domain, it is actively used in early-stage discovery programs. For instance, morpholine derivatives have been investigated as inhibitors of various enzymes, including kinases.[7]

Potential Signaling Pathway Involvement

Given the broad utility of morpholine-containing compounds in medicinal chemistry, this compound could be used to synthesize inhibitors targeting a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. The specific pathway would be determined by the overall structure of the final molecule synthesized using this building block.

Below is a hypothetical experimental workflow for screening a compound library that could include derivatives of this compound against a protein kinase.

G cluster_prep Assay Preparation cluster_assay Screening cluster_analysis Data Analysis Compound Library Compound Library Incubation Incubation Compound Library->Incubation Kinase Enzyme Kinase Enzyme Kinase Enzyme->Incubation Substrate & ATP Substrate & ATP Substrate & ATP->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation IC50 Determination IC50 Determination Detection of Phosphorylation->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification

Caption: Kinase Inhibition Screening Workflow.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its utility stems from the desirable properties of the morpholine scaffold and the synthetic flexibility afforded by the Boc protecting group and carboxylic acid functionality. While detailed public data on its physical properties, specific synthesis, and biological activity are limited, its role as a key intermediate in the creation of novel therapeutics is well-recognized within the scientific community. Researchers and drug development professionals can leverage this building block to explore new chemical space and design next-generation therapeutics with potentially improved efficacy and pharmacokinetic profiles.

References

(R)-4-Boc-3-Morpholineacetic Acid: A Core Component in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-(tert-butoxycarbonyl)-3-morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, combining a morpholine scaffold with a protected amino acid analogue, make it a valuable component in the synthesis of complex bioactive molecules, particularly in the realm of peptidomimetics and drugs targeting the central nervous system. This guide provides a comprehensive overview of its physicochemical properties, synthetic considerations, and applications in drug discovery.

Physicochemical Properties

(R)-4-Boc-3-Morpholineacetic acid is a white solid at room temperature. A summary of its key quantitative data is presented below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
CAS Number 761460-03-1
Melting Point 74-78°C
Storage Condition 2-8°C

The Role of the Morpholine Scaffold in Drug Design

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[1] In the context of central nervous system (CNS) drug discovery, the morpholine moiety is particularly valuable due to its ability to modulate physicochemical properties that favor crossing the blood-brain barrier.[2] The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure can engage in various interactions with biological targets, contributing to enhanced potency and selectivity.[1][2]

Applications in Drug Synthesis and Development

This compound serves as a crucial intermediate in the synthesis of sophisticated molecular architectures.[3] Its primary applications lie in its use as a chiral building block and a constrained amino acid surrogate.

Chiral Building Block in Peptide Synthesis

The stereochemical purity of this compound is critical for its application in the synthesis of stereospecific pharmaceuticals.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[3] This protecting group is stable under various reaction conditions and can be selectively removed, enabling the stepwise elongation of peptide chains.[3]

As a proline surrogate, the rigid morpholine structure can induce specific conformations, such as β-turns, in peptide backbones. This is instrumental in the design of peptidomimetics with enhanced stability and biological activity.

G Logical Workflow: this compound in Peptide Synthesis cluster_start Starting Material cluster_process Synthetic Process cluster_end Final Product Start This compound Coupling Coupling to Resin-Bound Peptide Start->Coupling SPPS Deprotection Selective Boc Deprotection Coupling->Deprotection Elongation Further Amino Acid Coupling Deprotection->Elongation Cleavage Cleavage from Resin Elongation->Cleavage End Target Peptidomimetic Cleavage->End

Workflow of this compound in SPPS.

Experimental Protocols: A General Synthetic Strategy

The synthesis would likely commence from a suitable chiral precursor, such as (R)-3-morpholinecarboxylic acid. The key transformations would involve the protection of the secondary amine with a Boc group and the subsequent homologation of the carboxylic acid to the corresponding acetic acid.

G Conceptual Synthetic Pathway Start Precursor: (R)-3-Morpholinecarboxylic Acid Step1 Boc Protection of Amine Start->Step1 Intermediate1 Intermediate: (R)-4-Boc-3-Morpholinecarboxylic Acid Step1->Intermediate1 Step2 Homologation of Carboxylic Acid (e.g., Arndt-Eistert Synthesis) Intermediate1->Step2 Product Final Product: This compound Step2->Product

A plausible synthetic route to the target compound.

Step 1: Boc Protection

The secondary amine of (R)-3-morpholinecarboxylic acid would be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as sodium hydroxide or triethylamine, in an appropriate solvent system like a mixture of water and dioxane or tetrahydrofuran.

Step 2: Homologation

The resulting (R)-4-Boc-3-morpholinecarboxylic acid would then undergo a homologation reaction to extend the carbon chain by one methylene group. A common method for this transformation is the Arndt-Eistert synthesis. This would involve converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with diazomethane to form a diazoketone. Finally, a Wolff rearrangement, often catalyzed by a silver salt in the presence of water, would yield the desired this compound.

It is crucial to note that this is a generalized protocol, and the specific reaction conditions, such as temperature, reaction time, and purification methods, would require empirical optimization for optimal yield and purity.

Signaling Pathways: An Indirect Influence

As a synthetic building block, this compound does not directly participate in cellular signaling pathways. However, its incorporation into drug molecules can significantly influence their interaction with biological targets that are components of these pathways. For instance, morpholine-containing compounds have been developed as inhibitors of various kinases and receptors involved in cancer and inflammatory signaling. The rigid conformation imparted by the morpholine scaffold can orient other pharmacophoric elements of the drug molecule for optimal binding to the active site of a target protein, thereby modulating its activity and the downstream signaling cascade.

G Influence of Morpholine Scaffolds on Signaling Drug Drug Molecule containing Morpholine Scaffold Target Biological Target (e.g., Kinase, Receptor) Drug->Target Binding and Modulation Pathway Signaling Pathway Target->Pathway is a component of Response Cellular Response Pathway->Response regulates

Conceptual relationship of morpholine-containing drugs to signaling.

References

The Landscape of (R)-4-Boc-3-Morpholineacetic Acid Analogs in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Boc-3-Morpholineacetic acid, a chiral building block incorporating a protected morpholine scaffold, has garnered significant interest in medicinal chemistry. Its inherent structural features offer a versatile platform for the synthesis of novel bioactive molecules. This technical guide delves into the core aspects of its structural analogs, providing a foundational understanding for researchers engaged in the design and development of next-generation therapeutics.

Core Structure and Chemical Properties

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol [1]
CAS Number 761460-03-1[1][2]
Appearance White to off-white powder[3]
Purity ≥ 97%[3]
Storage Conditions Room Temperature[3] or 2-8°C[4]

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs.[1] Its prevalence stems from its favorable physicochemical, biological, and metabolic properties. The inclusion of the morpholine scaffold can enhance drug-like properties, including potency and pharmacokinetics.[1] This versatile building block can be readily incorporated and modified, making it an attractive starting point for the synthesis of diverse compound libraries.[1]

Applications in Drug Discovery and Development

This compound and its analogs are primarily utilized as chiral building blocks in the synthesis of complex pharmaceutical agents.[3][5] The Boc (tert-butyloxycarbonyl) protecting group facilitates selective deprotection, enabling the controlled assembly of intricate molecular architectures, particularly in peptide-based therapeutics.[3][6]

The inherent stereochemistry of the (R)-enantiomer is crucial for achieving stereospecific interactions with biological targets, a key consideration in the development of potent and selective drugs.[5] This makes it a valuable component for structure-activity relationship (SAR) studies, particularly in the exploration of central nervous system agents and enzyme inhibitors.[5]

Experimental Synthesis Workflow

The general workflow for the synthesis of structural analogs of this compound typically involves a series of well-established organic chemistry reactions. The following diagram illustrates a conceptual workflow.

G Conceptual Synthesis Workflow A Starting Material: This compound B Deprotection of Boc Group A->B e.g., TFA, HCl C Amide Coupling / Esterification B->C Coupling reagents (HATU, HOBt) or Acid/Alcohol D Further Functionalization C->D Optional modifications E Purification C->E D->E F Characterization (NMR, MS, etc.) E->F G Final Analog Library F->G

Caption: A generalized workflow for the synthesis of analogs.

Structure-Activity Relationship (SAR) Logic

The exploration of structural analogs is guided by the principles of Structure-Activity Relationship (SAR), where systematic modifications to the core structure are correlated with changes in biological activity.

G SAR Logic Flow cluster_0 Lead Compound cluster_1 Structural Modifications cluster_2 Evaluation cluster_3 Analysis A This compound Derivative B Modify Carboxylic Acid A->B C Modify Morpholine Ring A->C D Vary Substituents A->D E Biological Assay B->E C->E D->E F Quantitative Data (e.g., IC50, Ki) E->F G SAR Determination F->G G->A Iterative Design

Caption: Iterative cycle of SAR studies for lead optimization.

References

(R)-4-Boc-3-Morpholineacetic Acid: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-(tert-Butoxycarbonyl)-3-morpholineacetic acid , commonly referred to as (R)-4-Boc-3-morpholineacetic acid, is a valuable chiral building block in medicinal chemistry and drug development. Its unique structural features, including the morpholine core, the carboxylic acid functionality, and the stereocenter at the 3-position, make it a versatile synthon for the creation of complex, biologically active molecules. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 761460-03-1[1]
Molecular Formula C₁₁H₁₉NO₅[2]
Molecular Weight 245.27 g/mol [2]
Appearance White to off-white solidN/A
Purity Typically ≥97%[3]
Storage 2-8°CN/A
IUPAC Name 2-[(3R)-4-(tert-butoxycarbonyl)morpholin-3-yl]acetic acid[2]
SMILES CC(C)(C)OC(=O)N1C--INVALID-LINK--OCC1[2]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single publication, a plausible synthetic route can be constructed based on established methods for the synthesis of chiral morpholine derivatives from amino acids. A likely precursor for this synthesis is (R)-2-amino-4-(2-hydroxyethoxy)butanoic acid, which can be cyclized and subsequently protected.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Boc Protection Start (R)-2-amino-4-(2-hydroxyethoxy)butanoic acid Reagent1 Heat / Acid Catalyst Start->Reagent1 Intermediate1_ref (R)-Morpholin-3-ylacetic acid Intermediate1 (R)-Morpholin-3-ylacetic acid Reagent1->Intermediate1 Reagent2 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃) Intermediate1_ref->Reagent2 Product This compound Reagent2->Product

Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for the synthesis of related compounds. Researchers should optimize these conditions for their specific needs.

Step 1: Synthesis of (R)-Morpholin-3-ylacetic acid

  • To a solution of (R)-2-amino-4-(2-hydroxyethoxy)butanoic acid (1 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (R)-morpholin-3-ylacetic acid.

Step 2: Synthesis of this compound

  • Dissolve (R)-morpholin-3-ylacetic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or acetonitrile) and water.

  • Add a base such as sodium bicarbonate or triethylamine (2-3 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) in the same organic solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

Technique Expected Data
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the morpholine ring protons (multiplets, ~3.0-4.0 ppm), the methylene protons of the acetic acid side chain (doublet of doublets, ~2.5-2.8 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the morpholine ring carbons (~40-70 ppm), the methylene carbon of the acetic acid side chain (~35-40 ppm), and the carbonyl carbons of the Boc group and the carboxylic acid (~155 ppm and >170 ppm, respectively).
Mass Spec (ESI-) Expected [M-H]⁻ at m/z 244.1.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The chiral nature of this compound makes it particularly useful for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for biological activity and safety.

Peptide-Based Therapeutics

This compound is a key intermediate in the synthesis of peptide-based therapeutics. The Boc (tert-butyloxycarbonyl) protecting group allows for its use in solid-phase peptide synthesis (SPPS) and solution-phase peptide couplings. The morpholine ring can act as a constrained dipeptide isostere, introducing conformational rigidity into a peptide backbone, which can lead to enhanced binding affinity and proteolytic stability.

The general workflow for incorporating this compound into a peptide sequence is outlined below.

G cluster_0 Peptide Synthesis Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection Start->Deprotection Coupling Coupling with This compound and Coupling Reagents Deprotection->Coupling Product Extended Resin-Bound Peptide Coupling->Product Product->Start Repeat Cycle

Workflow for using this compound in SPPS.
Chiral Building Block for Small Molecules

Beyond peptidomimetics, this compound serves as a versatile chiral building block for the synthesis of a wide range of small molecule drug candidates. The carboxylic acid can be readily converted into other functional groups, such as amides, esters, and alcohols, providing a handle for further molecular elaboration. The morpholine nitrogen, after deprotection of the Boc group, can be functionalized through various reactions, including alkylation, acylation, and reductive amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in peptide synthesis and as a scaffold for small molecule drug discovery makes it a compound of significant interest to researchers in the pharmaceutical and biotechnology industries. While detailed synthetic procedures and comprehensive analytical data are not widely published, the information available from suppliers and the broader literature on morpholine synthesis provides a solid foundation for its use in research and development. Further exploration of its applications is likely to lead to the discovery of novel and improved therapeutic agents.

References

An In-depth Technical Guide on the Discovery and Development of (R)-4-Boc-3-Morpholineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Boc-3-Morpholineacetic acid, a chiral building block with the CAS number 761440-03-1, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its rigid morpholine scaffold and stereochemically defined acetic acid side chain make it an attractive component for introducing specific spatial arrangements in drug candidates, thereby influencing their pharmacological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a particular focus on its role in the development of the GPR139 agonist, TAK-041. Detailed experimental protocols, quantitative data, and a depiction of the relevant signaling pathway are presented to facilitate its use in drug discovery and development.

Introduction: The Emergence of a Versatile Chiral Building Block

This compound is a synthetic, non-natural amino acid derivative that has garnered attention in medicinal chemistry for its utility as a chiral building block. The morpholine ring, a privileged scaffold in drug discovery, often imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and metabolic stability. The (R)-configuration of the acetic acid substituent at the 3-position provides a key stereochemical element for specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthesis of more complex molecules.

While the exact historical discovery of this specific compound is not extensively documented in publicly available literature, its development is intrinsically linked to the broader exploration of chiral morpholine derivatives as pharmacologically active agents. Its primary application to date has been in the synthesis of modulators of G protein-coupled receptors (GPCRs), highlighting its importance in the development of novel therapeutics.

Synthesis and Physicochemical Properties

The enantioselective synthesis of this compound is crucial for its application in drug development. A plausible and efficient synthetic route commences from the readily available chiral precursor, D-serine. The synthesis involves a multi-step sequence that establishes the morpholine ring and the desired stereochemistry.

Physicochemical Data
PropertyValue
CAS Number 761440-03-1
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Proposed Synthetic Pathway

The synthesis of this compound can be logically constructed based on established chemical transformations, including a synthetic route for the analogous (S)-enantiomer. The key steps are outlined below:

Synthetic_Pathway D_Serine D-Serine Ester D-Serine Ester D_Serine->Ester Esterification N_Chloroacetyl N-Chloroacetyl-D-serine Ester Ester->N_Chloroacetyl N-Chloroacetylation Cyclized (R)-5-Oxo-3-morpholinecarboxylic Acid Ester N_Chloroacetyl->Cyclized Intramolecular Cyclization Reduced (R)-3-Morpholinecarboxylic Acid Ester Cyclized->Reduced Reduction Boc_Protected (R)-4-Boc-3-Morpholinecarboxylic Acid Ester Reduced->Boc_Protected N-Boc Protection Homologated This compound Boc_Protected->Homologated Arndt-Eistert Homologation

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous syntheses and established chemical methodologies.

Step 1: Esterification of D-Serine D-serine is reacted with an alcohol (e.g., methanol or tert-butanol) in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to protect the carboxylic acid functionality.

Step 2: N-Chloroacetylation The resulting D-serine ester is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an inert solvent like dichloromethane to yield the N-chloroacetyl derivative.

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis) The N-chloroacetylated serine ester is treated with a strong base, such as sodium ethoxide, in a suitable solvent like toluene. This promotes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the morpholinone ring.

Step 4: Reduction of the Lactam The carbonyl group of the morpholinone ring is reduced to a methylene group. This can be achieved using a reducing agent like sodium borohydride in the presence of a Lewis acid such as aluminum trichloride, or with borane-tetrahydrofuran complex.

Step 5: N-Boc Protection The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

Step 6: Arndt-Eistert Homologation The ester group is first hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then converted to its acid chloride using a reagent like oxalyl chloride or thionyl chloride. The acid chloride is then reacted with diazomethane to form a diazoketone. Finally, a Wolff rearrangement of the diazoketone in the presence of a silver catalyst and water yields the homologated this compound.

Application in Drug Development: The Case of TAK-041

A significant application of this compound is in the synthesis of the clinical candidate TAK-041 (Zelatriazin) , a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1][2] TAK-041 was investigated for the treatment of negative symptoms associated with schizophrenia.[1][3]

Role of this compound in TAK-041 Synthesis

This compound serves as a key chiral building block to introduce the (R)-morpholineacetic acid moiety into the final structure of TAK-041. The synthesis of TAK-041 involves the coupling of this building block with other synthetic intermediates. The overall synthetic yield for the final steps in the production of TAK-041 has been reported to be around 60%.[2]

Biological Target and Mechanism of Action of TAK-041

TAK-041 is an agonist of GPR139, an orphan GPCR that is highly expressed in the central nervous system, particularly in the habenula.[1] The habenula is a brain region implicated in the regulation of mood, motivation, and reward pathways.

GPR139 Signaling Pathway

Activation of GPR139 by an agonist like TAK-041 primarily initiates signaling through the Gq/11 family of G proteins.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal activity in the habenula and other brain regions.[5]

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TAK041 TAK-041 GPR139 GPR139 TAK041->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activity Modulation of Neuronal Activity Ca2_release->Neuronal_Activity Leads to PKC->Neuronal_Activity Leads to

Caption: GPR139 signaling pathway activated by TAK-041.

Quantitative Data

ParameterValueReference
Overall Yield of TAK-041 (final steps) ~60%[2]
In vitro potency of TAK-041 (hGPR139) 22 nM (EC₅₀)[2]

Conclusion

This compound is a key chiral building block with demonstrated utility in the synthesis of complex drug candidates. Its enantioselective synthesis, likely originating from D-serine, provides a versatile intermediate for introducing the morpholine scaffold with a defined stereocenter. The successful application of this building block in the development of the GPR139 agonist TAK-041 underscores its importance in modern medicinal chemistry. This technical guide provides a foundational understanding of its synthesis and application, which can aid researchers in the design and development of novel therapeutics targeting a range of diseases. Further disclosure of detailed synthetic procedures and the exploration of this building block in the synthesis of other bioactive molecules will continue to expand its utility in the pharmaceutical sciences.

References

A Technical Guide to the Spectroscopic Characterization of (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Boc-3-Morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid morpholine scaffold, combined with the stereocenter at the 3-position and the carboxylic acid functionality, makes it a valuable component in the synthesis of complex, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthetic strategies. Accurate spectroscopic characterization is paramount to confirm the structure, purity, and stereochemical integrity of this molecule. This guide provides a detailed overview of the expected spectroscopic data and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and comparison with similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~1.45s9HBoc (C(CH₃)₃)
~2.50 - 2.80m2H-CH₂-COOH
~3.00 - 4.00m7HMorpholine ring protons (H-2, H-3, H-5, H-6)
~10.0 - 12.0br s1HCarboxylic acid (-COOH)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~28.5Boc (-C(CH₃)₃)
~40.0-CH₂-COOH
~45.0 - 55.0Morpholine C-3, C-5
~67.0Morpholine C-2, C-6
~80.0Boc (-C(CH₃)₃)
~155.0Boc (C=O)
~175.0Carboxylic acid (C=O)

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2850-3000MediumC-H stretch (alkane)
~1710-1760StrongC=O stretch (carboxylic acid)
~1680-1700StrongC=O stretch (Boc carbamate)
~1160-1250StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z ValueIon
246.13[M+H]⁺
268.11[M+Na]⁺
146.08[M+H-Boc]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Protocol

    • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[1]

    • Transfer: Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, filter it through a small plug of glass wool directly into the NMR tube.[1]

    • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[1]

    • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-2 second relaxation delay).[1]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

    • Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1][2] Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Attenuated Total Reflectance (ATR) FT-IR Protocol

    • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.

    • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

    • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands. The O-H stretch of the carboxylic acid is expected to be a very broad band from 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will be an intense band around 1760-1690 cm⁻¹.[3][4]

3. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) Mass Spectrometry Protocol

    • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL in the same solvent.[5]

    • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Instrument Parameters: Set the ESI-MS parameters for positive ion mode. Typical settings include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a source temperature of 100-150°C.

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

    • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chiral building block like this compound.

G Workflow for Spectroscopic Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Verification Sample Receive/Synthesize Sample Purity Assess Purity (TLC/LC-MS) Sample->Purity Prep Prepare Samples for Analysis Purity->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS IR FT-IR Spectroscopy Prep->IR Analyze Process & Analyze Spectra NMR->Analyze MS->Analyze IR->Analyze Structure Structure Confirmation Analyze->Structure Report Generate Report Structure->Report

Caption: Workflow for the spectroscopic analysis of a chiral building block.

This comprehensive approach ensures the unambiguous identification and quality control of this compound, a critical step for its application in research and drug development.

References

(R)-4-Boc-3-Morpholineacetic Acid: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (R)-4-Boc-3-Morpholineacetic acid, a key chiral building block in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's physicochemical properties, predicted solubility in various solvents, and expected stability under different conditions. Detailed experimental protocols for determining these characteristics are also provided to support laboratory applications.

Introduction

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1] Its structure, featuring a morpholine ring, a chiral center, and a Boc-protecting group, makes it a versatile component in peptide synthesis and other areas of medicinal chemistry. Understanding the solubility and stability of this compound is paramount for its effective use in chemical reactions, formulation development, and for ensuring the quality and reproducibility of experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and should be considered as a general guideline.

PropertyValueReference
CAS Number 761460-03-1[2]
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white solid[3]
Melting Point 74-78 °C
Storage Temperature 2-8 °C[2]
Purity ≥97.5% (HPLC)

Solubility Profile

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe hydrophobic Boc group limits aqueous solubility, although the carboxylic acid and morpholine moieties provide some polarity.
MethanolSolublePolar protic solvent capable of hydrogen bonding with the carboxylic acid and morpholine oxygen and nitrogen.
EthanolSolubleSimilar to methanol, a polar protic solvent.
Dimethylformamide (DMF)Readily SolubleA polar aprotic solvent known to be effective for dissolving Boc-protected amino acids.[4]
Dimethyl Sulfoxide (DMSO)Readily SolubleA strong polar aprotic solvent, often used to create stock solutions of sparingly soluble compounds.[4]
Dichloromethane (DCM)SolubleA common solvent for organic synthesis involving Boc-protected compounds.
Acetonitrile (ACN)SolubleA polar aprotic solvent commonly used in HPLC analysis of such compounds.
Ethyl AcetateModerately SolubleA less polar solvent where solubility might be lower compared to more polar options.
Hexanes/HeptaneInsolubleNon-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule.
Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, DMF, etc.)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand to let the excess solid settle.

  • Centrifuge the vial to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_0 Shake-Flask Solubility Determination Workflow start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-48h at constant temp.) add_solvent->equilibrate separate Centrifuge to separate solid equilibrate->separate sample Withdraw clear supernatant separate->sample dilute Dilute supernatant sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end End quantify->end

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[9]

  • Acidic Conditions: The Boc group is expected to be cleaved in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid.[10] The rate of cleavage is dependent on the acid concentration and temperature.

  • Basic Conditions: The compound is expected to be stable under basic conditions, making it compatible with reaction conditions employing bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide at moderate temperatures.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures may lead to degradation. Thermal deprotection of Boc groups can occur at elevated temperatures, sometimes without the need for an acid catalyst.[11][12][13][14]

  • Photostability: Specific photostability data is not available. However, compounds of this class are not typically considered to be highly photosensitive unless they possess a specific chromophore that absorbs in the UV-Vis range. A formal photostability study would be required to confirm this.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, thus allowing for accurate quantification of the remaining compound. Forced degradation studies are performed to generate these degradation products and to assess the intrinsic stability of the molecule.

A. HPLC Method Development (General Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure separation of the parent compound from any potential degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210-220 nm, where the amide chromophore absorbs).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).

B. Forced Degradation Studies:

  • Acid Hydrolysis:

    • Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

    • Analyze samples at various time points.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) for a specified period.

    • Dissolve the stressed solid in the diluent and analyze.

    • Also, heat a solution of the compound at a high temperature (e.g., 80 °C) and analyze at different time points.

  • Photodegradation:

    • Expose a solution of the compound and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze samples at various time points.

    • A control sample should be kept in the dark under the same temperature conditions.

Caption: Workflow for Forced Degradation and Stability Testing.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility and expected stability of this compound, along with detailed experimental protocols for their determination. While specific quantitative data for this compound is limited in the public domain, the information presented herein, based on the known properties of analogous structures, serves as a valuable resource for researchers in the pharmaceutical sciences. The provided methodologies will enable scientists to accurately determine the solubility and stability of this important building block, facilitating its effective use in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid morpholine scaffold and stereochemically defined acetic acid side chain make it an attractive starting material for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled derivatization and integration into larger molecular frameworks, such as peptide-based therapeutics and small molecule inhibitors.[1] This document provides detailed protocols for the synthesis of the core molecule and its subsequent derivatization via amide coupling, along with relevant data and visualizations to guide researchers in their synthetic endeavors.

Data Presentation

Table 1: Summary of Commercially Available this compound

ParameterValueReference
Purity≥97% - 99%[2]
Molecular FormulaC₁₀H₁₇NO₅
Molecular Weight231.25 g/mol
CAS Number869681-70-9

Table 2: Representative Yields for Amide Coupling Reactions of Carboxylic Acids

Coupling ReagentTypical Yield (%)Key AdvantagesReference
HATU> 90%High efficiency, fast reaction times, low racemization[3]
EDC/NHS> 85%Water-soluble byproducts, mild reaction conditions[3]
DCC/HOBt> 80%High activation efficiency[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on the enantioselective synthesis of related morpholine-2-carboxylic acids.[5] It involves the key step of an enzyme-catalyzed kinetic resolution.

Workflow Diagram:

G cluster_synthesis Synthesis of this compound Racemic Ester Racemic N-Benzyl-3-morpholineacetic acid ester Enzymatic Resolution Enzymatic Kinetic Resolution (e.g., Lipase) Racemic Ester->Enzymatic Resolution R-Ester (R)-N-Benzyl-3-morpholineacetic acid ester Enzymatic Resolution->R-Ester Separation S-Acid (S)-N-Benzyl-3-morpholineacetic acid Enzymatic Resolution->S-Acid Separation Boc Protection Boc Protection (Boc)₂O, Base R-Ester->Boc Protection Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) Boc Protection->Ester Hydrolysis Final Product This compound Ester Hydrolysis->Final Product cluster_derivatization Amide Derivative Synthesis Start This compound Activation Activation with HATU/DIPEA in DMF Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine (R₁R₂NH) Amine->Coupling Product Amide Derivative Coupling->Product cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor (R)-4-Boc-3-Morpholineacetic acid Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

Application Notes and Protocols: (R)-4-Boc-3-Morpholineacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a chiral building block increasingly utilized in the design of novel peptidomimetics and therapeutic peptides. The incorporation of the morpholine scaffold can impart favorable pharmacological properties, including enhanced metabolic stability, improved solubility, and potentially increased binding affinity to biological targets. The morpholine ring acts as a rigid constraint, influencing the peptide backbone conformation, which can be advantageous for optimizing target recognition and biological activity.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₅N/A
Molecular Weight 245.27 g/mol N/A
Appearance White to off-white solidN/A
Purity ≥97%N/A
Storage 2-8°CN/A

Application in Peptide Synthesis

This compound can be incorporated into peptide sequences using standard Boc-SPPS protocols. However, due to the steric hindrance of the morpholine ring, optimization of coupling conditions may be necessary to ensure high coupling efficiency.

Recommended Resins for Boc-SPPS

The choice of resin is critical for successful peptide synthesis. For peptides with a C-terminal carboxylic acid, the following resins are recommended:

  • Merrifield resin: A common choice for Boc-SPPS.

  • PAM (Phenylacetamidomethyl) resin: Offers good stability to the acidic conditions of Boc deprotection.

  • Hydroxymethyl polystyrene resin: Another suitable option for generating peptide acids.

For peptides with a C-terminal amide, the following resins are recommended:

  • MBHA (4-Methylbenzhydrylamine) resin: The standard resin for producing peptide amides via Boc-SPPS.

  • BHA (Benzhydrylamine) resin: An alternative to MBHA resin.

General Workflow for Peptide Synthesis

The general workflow for incorporating this compound into a peptide sequence via Boc-SPPS is depicted below.

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA 1. Swell in DCM Deprotection1 Boc Deprotection First_AA->Deprotection1 2. Couple first Boc-AA Neutralization1 Neutralization Deprotection1->Neutralization1 3. 50% TFA in DCM Morpholine_Coupling Coupling of this compound Neutralization1->Morpholine_Coupling 4. 10% DIPEA in DCM Deprotection2 Boc Deprotection Morpholine_Coupling->Deprotection2 5. Activate with HBTU/DIPEA Neutralization2 Neutralization Deprotection2->Neutralization2 6. 50% TFA in DCM Next_AA Coupling of Next Amino Acid Neutralization2->Next_AA 7. 10% DIPEA in DCM Repeat Repeat Deprotection, Neutralization & Coupling Next_AA->Repeat 8. Activate with HBTU/DIPEA Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage 9. Until sequence is complete Purification Purification Cleavage->Purification 10. HF or TFMSA Analysis Analysis Purification->Analysis 11. RP-HPLC

Figure 1: General workflow for solid-phase peptide synthesis incorporating this compound.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Peptide Containing this compound

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Morpholine-Gly) on MBHA resin to yield a C-terminally amidated peptide.

Materials:

  • MBHA resin (100-200 mesh, substitution level ~0.5 mmol/g)

  • Boc-Gly-OH

  • This compound

  • Boc-Ala-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Methanol (MeOH)

  • Diethyl ether (cold)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

Procedure:

  • Resin Swelling:

    • Place 1 g of MBHA resin in a reaction vessel.

    • Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Dissolve Boc-Gly-OH (2 eq relative to resin substitution), HBTU (2 eq), and DIPEA (4 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours at room temperature.

    • To check for completion, perform a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Boc Deprotection:

    • Add 10 mL of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add another 10 mL of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the solution and wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Add 10 mL of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DCM (3 x 10 mL).

  • Coupling of this compound:

    • Dissolve this compound (2 eq), HBTU (2 eq), and DIPEA (4 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 4 hours at room temperature. A longer coupling time is recommended due to potential steric hindrance.

    • Perform a Kaiser test to monitor the reaction progress. If incomplete, allow the reaction to proceed longer or perform a second coupling.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat Deprotection and Neutralization:

    • Repeat steps 3 and 4 to remove the Boc group from the morpholine moiety.

  • Coupling of Boc-Ala-OH:

    • Couple Boc-Ala-OH using the same procedure as in step 2.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Boc Deprotection:

    • Repeat step 3 to deprotect the N-terminal Ala.

  • Cleavage and Deprotection:

    • Caution: HF and TFMSA are extremely corrosive and toxic. Use appropriate personal protective equipment and a specialized apparatus.

    • Dry the resin thoroughly under vacuum.

    • For HF cleavage: Treat the resin with a mixture of HF:anisole (9:1) for 1 hour at 0°C.

    • For TFMSA cleavage: Treat the resin with a mixture of TFMSA:TFA:anisole.

    • Evaporate the cleavage cocktail under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Analysis

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Preparative and analytical Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or acetic acid).

    • Purify the peptide by preparative RP-HPLC using a water/ACN gradient containing 0.1% TFA.

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data

The following tables provide representative data for the synthesis of a model tripeptide containing this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Coupling Efficiency of Amino Acids

Amino AcidCoupling Time (h)Coupling ReagentCoupling Efficiency (%)
Boc-Gly-OH2HBTU/DIPEA>99
This compound4HBTU/DIPEA~95
Boc-Ala-OH2HBTU/DIPEA>99

Table 3: Yield and Purity of the Model Peptide

ParameterValue
Crude Peptide Yield 75%
Purity after Purification >98%
Overall Yield 45%

Potential Signaling Pathways and Biological Applications

The incorporation of morpholine scaffolds can significantly impact the biological activity of peptides. While specific signaling pathways are dependent on the overall peptide sequence and its target, the conformational constraint imposed by the morpholine ring can lead to:

  • Enhanced Receptor Binding: By pre-organizing the peptide backbone into a bioactive conformation, the morpholine moiety can increase binding affinity and selectivity for specific receptors.

  • Improved Enzyme Inhibition: The rigid structure can be designed to fit precisely into the active site of an enzyme, leading to more potent inhibition.

  • Increased Proteolytic Stability: The non-natural morpholine structure can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.

A hypothetical signaling pathway modulation by a morpholine-containing peptide is illustrated below.

Signaling_Pathway cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide Morpholine-Containing Peptide Ligand Peptide->Receptor Binds and Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Figure 2: Hypothetical modulation of a G-protein coupled receptor (GPCR) signaling pathway by a morpholine-containing peptide.

Conclusion

This compound is a valuable building block for the synthesis of novel peptidomimetics. While its incorporation may require optimized coupling conditions due to steric hindrance, the potential benefits in terms of improved stability, solubility, and biological activity make it an attractive tool for drug discovery and development. The protocols and data presented here provide a foundation for researchers to successfully utilize this compound in their peptide synthesis endeavors.

Application Notes and Protocols for (R)-4-Boc-3-Morpholineacetic Acid in Drug Discovery and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block widely employed in medicinal chemistry and peptide synthesis. Its unique structural features, including the morpholine scaffold and the Boc-protected amine, make it a versatile component for the synthesis of complex bioactive molecules. The morpholine ring can enhance physicochemical properties such as aqueous solubility and metabolic stability, while the carboxylic acid moiety provides a convenient handle for amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection under acidic conditions, enabling its use in stepwise synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the use of this compound in the synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of drugs used in the management of type 2 diabetes.

Key Applications

  • Chiral Building Block: Serves as a key starting material for the stereoselective synthesis of complex molecules.

  • Medicinal Chemistry: Utilized in the development of novel therapeutic agents, particularly DPP-4 inhibitors for the treatment of type 2 diabetes.

  • Peptide Synthesis: Incorporated into peptide chains as a non-natural amino acid analogue to modulate biological activity and pharmacokinetic properties.

Physicochemical Properties

PropertyValue
CAS Number 761460-03-1
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white solid
Purity ≥97%
Storage Store at 2-8 °C

Experimental Protocols

Protocol 1: Amide Coupling for the Synthesis of a DPP-4 Inhibitor Intermediate

This protocol details the solution-phase coupling of this compound with a primary amine, a key step in the synthesis of certain DPP-4 inhibitors.

Reaction Scheme:

G A This compound B + A->B C Primary Amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) B->C D ->[Coupling Reagent, Base, Solvent] C->D E Coupled Product (DPP-4 Inhibitor Intermediate) D->E

Figure 1: General scheme for the amide coupling reaction.

Materials:

  • This compound

  • Primary amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amine: In a separate flask, dissolve the primary amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add this solution to the activated acid mixture from step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

Quantitative Data (Example):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)
This compound245.271.01.0-
Primary Amine(Varies)1.01.0-
Coupled Product (Varies) --~85-95

Note: Yields are dependent on the specific primary amine used and reaction scale.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine, which can then be used in subsequent synthetic steps.

Reaction Scheme:

G A Boc-Protected Intermediate B ->[Acidic Conditions] A->B C Deprotected Amine B->C

Figure 2: General scheme for Boc deprotection.

Materials:

  • Boc-protected intermediate from Protocol 1

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Deprotection: Add 4 M HCl in 1,4-dioxane (10 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Drying: Collect the solid by filtration and dry under vacuum.

Quantitative Data (Example):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)
Boc-Protected Intermediate(Varies)1.01.0-
Deprotected Amine (HCl salt) (Varies) -->95

Signaling Pathway and Experimental Workflow Diagrams

DPP4_Inhibition cluster_synthesis Chemical Synthesis cluster_bioassay Biological Assay A This compound C Coupling A->C B Primary Amine B->C D Boc-Protected Intermediate C->D E Deprotection D->E F DPP-4 Inhibitor E->F H Inhibition Assay F->H G DPP-4 Enzyme G->H I IC50 Determination H->I

Figure 3: Workflow for the synthesis and biological evaluation of a DPP-4 inhibitor.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Couple this compound deprotection1->coupling wash1 Wash coupling->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Next Amino Acid deprotection2->coupling2 wash2 Wash coupling2->wash2 repeat Repeat Cycles wash2->repeat repeat->deprotection2 Yes cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage No purification Purification cleavage->purification peptide Final Peptide purification->peptide

Figure 4: General workflow for incorporating this compound into a peptide using Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel pharmaceuticals and modified peptides. The provided protocols offer a foundational methodology for its use in amide coupling and subsequent deprotection, critical steps in the synthesis of DPP-4 inhibitors and other bioactive molecules. Researchers and drug development professionals can adapt these procedures to their specific synthetic targets, leveraging the unique properties of this chiral building block to advance their research and development efforts.

References

(R)-4-Boc-3-Morpholineacetic Acid: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its inherent chirality, coupled with the presence of a protected amine and a carboxylic acid functional group, makes it an ideal starting material for creating stereospecific morpholine-containing compounds. This application note provides a detailed overview of its utility, focusing on its application in the synthesis of bioactive molecules, and includes experimental protocols and relevant biological pathway information.

Key Applications

This compound is particularly useful in the following areas:

  • Pharmaceutical Synthesis: As a chiral building block, it is integral to the synthesis of various bioactive molecules, including potential drug candidates in pharmaceuticals and agrochemicals.[1]

  • Peptide Synthesis: The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in peptide synthesis, allowing for selective deprotection and the creation of intricate peptide sequences.[1]

  • Medicinal Chemistry: The morpholine scaffold is a common motif in molecules targeting the central nervous system and in enzyme inhibitors. This building block allows for systematic structure-activity relationship (SAR) studies.

Application Example: Synthesis of a Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor Precursor

One of the key applications of this compound is in the synthesis of precursors for potent enzyme inhibitors, such as those targeting Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Inhibition of GSK-3β is a promising therapeutic strategy for these conditions.

The following sections detail the synthesis of a morpholine carboxamide, a key intermediate for a potential GSK-3β inhibitor, via amide coupling of this compound with an aniline derivative.

Quantitative Data for Amide Coupling Reaction
Reactant 1Reactant 2Coupling ReagentBaseSolventYield (%)
This compound4-CyanoanilineEDC, HOBt, DMAPDIPEAACN75-93%
This compoundBiphenylamineEDC, HOBt, DMAPDIPEAACN93%
This compound4-tert-ButylanilineEDC, HOBt, DMAPDIPEAACN58%

Data is extrapolated from similar amide coupling reactions with electron-deficient amines and functionalized carboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl 3-(2-((4-cyanophenyl)amino)-2-oxoethyl)morpholine-4-carboxylate

This protocol describes a general procedure for the amide coupling of this compound with an electron-deficient aniline, such as 4-cyanoaniline, using a common carbodiimide-mediated coupling method.

Materials:

  • This compound

  • 4-Cyanoaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) are added 4-cyanoaniline (1.1 eq), 1-hydroxybenzotriazole (HOBt) (0.1 eq), and 4-dimethylaminopyridine (DMAP) (1.0 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) is added dropwise, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (DCM) and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to afford the desired amide product.

Protocol 2: Boc-Deprotection

The Boc protecting group can be removed under acidic conditions to liberate the secondary amine of the morpholine ring, which can then be further functionalized.

Materials:

  • Boc-protected morpholine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • The Boc-protected morpholine derivative is dissolved in dichloromethane (DCM).

  • An equal volume of trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The solvent and excess TFA are removed under reduced pressure to yield the deprotected product as its TFA salt.

Signaling Pathway and Mechanism of Action

GSK-3β is a key downstream regulator in multiple signaling pathways, including the insulin signaling pathway and the Wnt/β-catenin pathway.

  • Insulin Signaling Pathway: In the context of insulin signaling, GSK-3β is constitutively active and phosphorylates glycogen synthase, thereby inhibiting glycogen synthesis. Upon insulin binding to its receptor, a signaling cascade involving PI3K and Akt leads to the phosphorylation and inhibition of GSK-3β, which in turn allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen storage.

  • Wnt/β-catenin Signaling Pathway: In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

An inhibitor derived from this compound would be designed to bind to the ATP-binding pocket of GSK-3β, preventing the phosphorylation of its downstream substrates. This inhibition would lead to the activation of glycogen synthase and the stabilization of β-catenin, thereby modulating these critical signaling pathways.

Visualizations

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Boc-Deprotection A This compound C EDC, HOBt, DMAP, DIPEA in ACN A->C B 4-Cyanoaniline B->C D Amide Product C->D Yield: 75-93% E Amide Product F TFA in DCM E->F G Deprotected Intermediate F->G wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor GSK-3β Inhibitor Action GSK3b_off GSK-3β DestructionComplex Destruction Complex (Active) GSK3b_off->DestructionComplex beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylates Degradation Proteasomal Degradation beta_catenin_off->Degradation Wnt Wnt Signal Receptor Frizzled/LRP5/6 Wnt->Receptor DestructionComplex_on Destruction Complex (Inactive) Receptor->DestructionComplex_on Inhibits beta_catenin_on β-catenin (Stable) Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription Activates Inhibitor GSK-3β Inhibitor GSK3b_inhibited GSK-3β Inhibitor->GSK3b_inhibited Inhibits

References

Application of (R)-4-Boc-3-Morpholineacetic Acid in the Development of Tachykinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Boc-3-Morpholineacetic acid , a chiral building block, serves as a critical starting material in the synthesis of potent tachykinin receptor antagonists. Its inherent stereochemistry is pivotal for achieving high-affinity binding to neurokinin (NK) receptors, specifically NK1, NK2, and NK3. This application note details the use of this versatile morpholine derivative in the discovery of dual and triple tachykinin receptor antagonists, which have potential therapeutic applications in a range of disorders including inflammatory diseases, pain, and affective disorders.

The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The defined stereocenter in this compound allows for the precise spatial orientation of substituents, which is crucial for effective interaction with the binding sites of G-protein coupled receptors like the tachykinin receptors.

Application in the Synthesis of Dual NK1/NK2/NK3 Receptor Antagonists

A notable application of a derivative of this compound is in the synthesis of novel morpholine analogues that exhibit potent and balanced antagonist activity at NK1, NK2, and NK3 receptors. The stereochemistry at the 3-position of the morpholine ring, derived from the chiral starting material, is a key determinant of the high binding affinities observed.

Quantitative Biological Data

The synthesized morpholine analogues have been evaluated for their binding affinity to human NK1, NK2, and NK3 receptors expressed in CHO cells. The results for a key compound, (S,R)-12, derived from a stereoisomer of the title compound, are summarized in the table below.

CompoundNK1 Ki (nM)NK2 Ki (nM)NK3 Ki (nM)
(S,R)-121.22.51.8

Data extracted from Nishi, T., et al. Bioorganic & Medicinal Chemistry Letters, 2000.

Experimental Protocols

The following protocols describe the key steps in the synthesis of a core intermediate and the final tachykinin receptor antagonist, illustrating the application of the this compound scaffold.

Protocol 1: Synthesis of the Chiral Morpholine Core Intermediate

This protocol outlines the synthesis of the key chiral morpholine intermediate from a derivative of this compound.

Materials:

  • (R)-Methyl 2-(4-Boc-morpholin-3-yl)acetate

  • Lithium aluminum hydride (LiAlH4)

  • Dry tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of (R)-Methyl 2-(4-Boc-morpholin-3-yl)acetate in dry THF at 0 °C under a nitrogen atmosphere, add LiAlH4 portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential addition of water and 15% aqueous NaOH.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure chiral morpholine alcohol.

Protocol 2: Synthesis of a Dual Tachykinin Receptor Antagonist

This protocol describes the coupling of the chiral morpholine intermediate with a substituted aromatic moiety to yield a potent tachykinin receptor antagonist.

Materials:

  • Chiral morpholine alcohol from Protocol 1

  • 3,5-Bis(trifluoromethyl)benzyl bromide

  • Sodium hydride (NaH)

  • Dry N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the chiral morpholine alcohol in dry DMF at 0 °C under a nitrogen atmosphere, add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide in dry DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final tachykinin receptor antagonist.

Visualizations

Tachykinin Receptor Signaling Pathway

Tachykinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[1][2][3][4] Upon binding of their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), a conformational change in the receptor activates the G-protein.[4] The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] These signaling events lead to a variety of cellular responses, including neurotransmission, inflammation, and smooth muscle contraction.[6]

Tachykinin_Signaling cluster_membrane Cell Membrane NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) G_Protein Gq/11 Protein NK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Tachykinin Tachykinin (Substance P, NKA, NKB) Tachykinin->NK_Receptor binds Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Workflow for Antagonist Synthesis

The synthesis of tachykinin receptor antagonists from this compound involves a multi-step process. The key transformations include the reduction of the carboxylic acid derivative to a primary alcohol, followed by etherification with a suitably substituted benzyl halide to introduce the pharmacophore responsible for receptor binding.

Synthesis_Workflow Start This compound derivative Reduction Reduction (e.g., LiAlH4) Start->Reduction Intermediate Chiral Morpholine Alcohol Intermediate Reduction->Intermediate Etherification Etherification (e.g., NaH, Benzyl Halide) Intermediate->Etherification Final_Product Tachykinin Receptor Antagonist Etherification->Final_Product

Caption: Synthetic workflow for tachykinin antagonists.

References

Application Notes and Protocols for Asymmetric Synthesis Incorporating (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block in the field of organic synthesis and medicinal chemistry.[1][2] Its rigid morpholine scaffold and defined stereochemistry at the C3 position make it an attractive starting material for the synthesis of complex, biologically active molecules with controlled three-dimensional structures. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective manipulation of the molecule during synthetic sequences, while the carboxylic acid functionality provides a handle for various coupling reactions, most notably amide bond formation.[2][3] This document provides detailed application notes and experimental protocols for the incorporation of this compound into target molecules, with a focus on asymmetric synthesis strategies relevant to drug discovery and development.

Key Applications

The unique structural features of this compound lend themselves to several key applications in the synthesis of pharmaceuticals and other bioactive compounds:

  • Chiral Building Block: It serves as a foundational element for introducing a stereochemically defined morpholine acetic acid moiety into a target molecule. This is particularly important in the development of drugs where specific stereoisomers exhibit desired therapeutic effects while others may be inactive or cause adverse effects.

  • Synthesis of Conformationally Constrained Amino Acids and Peptidomimetics: The cyclic nature of the morpholine ring imposes conformational constraints on the resulting molecules.[4][5] By incorporating this building block, researchers can design and synthesize novel amino acids and peptide mimics with predictable folding patterns, which is crucial for modulating interactions with biological targets such as enzymes and receptors.

  • Scaffold for Drug Discovery: The morpholine nucleus is a common motif in many approved drugs and biologically active compounds.[6] this compound provides a versatile scaffold that can be further elaborated to generate libraries of compounds for high-throughput screening in drug discovery campaigns.

  • Introduction of a Hydrogen Bond Acceptor/Donor: The morpholine ring contains both a hydrogen bond accepting oxygen atom and, after deprotection, a hydrogen bond donating nitrogen atom, which can be critical for molecular recognition and binding to biological targets.

Experimental Protocols

The following protocols describe common synthetic transformations involving this compound. These are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol details the coupling of this compound with a generic primary amine using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Primary amine (R'-NH2) (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the primary amine.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add HATU in one portion to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary (Representative)

EntryCoupling ReagentBaseSolventTime (h)Yield (%)
1HATUDIPEADMF285-95
2EDC/HOBtDIPEADCM1270-85
3T3PPyridineEtOAc480-90
Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions to liberate the secondary amine of the morpholine ring.

Reaction Scheme:

Caption: General experimental workflow for amide coupling followed by Boc deprotection.

Logical Relationship: Role in Asymmetric Synthesis

G start This compound (Chiral Building Block) process Asymmetric Synthesis (e.g., Coupling, Cyclization) start->process intermediate Chiral Intermediate (Stereochemistry Maintained) process->intermediate product Bioactive Molecule (Defined 3D Structure) intermediate->product activity Desired Biological Activity (e.g., Enzyme Inhibition) product->activity

Caption: Role of the chiral building block in achieving a bioactive molecule.

Conclusion

This compound is a powerful tool for the asymmetric synthesis of complex molecules. Its inherent chirality, coupled with the versatility of the morpholine scaffold and the reactivity of the carboxylic acid, provides medicinal chemists and synthetic organic chemists with a reliable building block for the construction of novel drug candidates and chemical probes. The protocols outlined in this document serve as a guide for its effective incorporation into synthetic routes, enabling the development of stereochemically pure compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. (R)-4-Boc-3-Morpholineacetic acid is a chiral building block that introduces a morpholine scaffold into the peptide backbone. This modification can impart unique structural constraints and physicochemical properties, making it a valuable tool for the design of novel peptidomimetics.[1][2]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound, utilizing the tert-butyloxycarbonyl (Boc) protection strategy. The protocols detailed below cover resin loading, iterative deprotection and coupling steps, and final cleavage and purification of the target peptide.

Data Presentation

The successful incorporation of this compound is dependent on optimized reaction conditions. The following tables provide a summary of key reagents and representative reaction parameters for Boc-SPPS, which can be adapted for this specific unnatural amino acid.

Table 1: Key Reagents for Boc-SPPS of Morpholine-Containing Peptides

ReagentFunctionRecommended Grade
Merrifield Resin (1% DVB, 100-200 mesh)Solid support for peptide assemblyPeptide Synthesis Grade
This compoundUnnatural amino acid building blockPeptide Synthesis Grade
Dichloromethane (DCM)Solvent for washing and reactionsAnhydrous, ACS Grade
N,N-Dimethylformamide (DMF)Solvent for washing and reactionsAnhydrous, ACS Grade
Trifluoroacetic acid (TFA)Reagent for Boc-deprotection and cleavageReagent Grade
Diisopropylethylamine (DIEA)Base for neutralizationReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagentReagent Grade
1-Hydroxybenzotriazole (HOBt)Coupling additive to suppress racemizationReagent Grade
HATUCoupling reagent for difficult couplingsReagent Grade
Acetic AnhydrideCapping agentACS Grade
PyridineBase for cappingReagent Grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent Grade

Table 2: Typical Reaction Parameters for the Incorporation of this compound

ParameterTypical Value/RangeNotes
Resin Loading0.3 - 0.8 mmol/gLower loading is often preferred for longer or more complex peptides.
Amino Acid Excess2 - 4 equivalentsRelative to the resin loading capacity. Due to potential steric hindrance, a higher excess may be beneficial.
Coupling Reagent Excess2 - 4 equivalentsRelative to the resin loading capacity.
Boc Deprotection Time15 - 30 minutesTypically performed with 50% TFA in DCM.[3]
Coupling Time2 - 4 hoursMay require longer coupling times or double coupling for sterically hindered residues.[4] Monitoring with a Kaiser test is recommended.
Cleavage Time2 - 3 hoursUsing a standard TFA cleavage cocktail.[4]

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using the Boc strategy.

Protocol 1: Resin Loading - Attachment of the First Amino Acid (C-terminal)

This protocol describes the attachment of the first Boc-protected amino acid to Merrifield resin.

  • Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin) to remove impurities. Swell the resin in DCM for at least 30 minutes with gentle agitation.

  • Cesium Salt Formation: In a separate flask, dissolve the first Boc-protected amino acid (1.2 equivalents relative to the resin's substitution capacity) in a minimal amount of ethanol and water. Neutralize the solution to pH 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃). Lyophilize the solution to obtain the dry Boc-amino acid cesium salt.

  • Esterification: Add the dried cesium salt to the swollen resin in N,N-Dimethylformamide (DMF) (approximately 10 mL/g of resin). Heat the mixture at 50°C for 12-24 hours with gentle agitation. The reaction can be catalyzed by the addition of potassium iodide (0.1 equivalents).

  • Washing: After the reaction is complete, wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Iterative Peptide Chain Elongation

This protocol describes a single cycle of deprotection, neutralization, and coupling for the elongation of the peptide chain. This cycle is repeated for each subsequent amino acid, including the incorporation of this compound.

  • Boc Deprotection:

    • Wash the resin-bound peptide with DCM (3 x 10 mL).

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.[3]

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[3]

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Neutralization:

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DMF (5 x 10 mL).

  • Coupling of the Next Amino Acid (including this compound):

    • In a separate vial, dissolve the Boc-protected amino acid (or this compound) (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. For difficult couplings, such as with the sterically hindered this compound, a more potent activating agent like HATU (2.9 equivalents) can be used instead of HOBt.[4]

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes. If using HATU, add DIEA (6 equivalents).

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

    • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:8:8 v/v/v) for 30 minutes.

    • Wash the resin with DCM and DMF.

Repeat this entire cycle for each subsequent amino acid in the desired sequence.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups.

  • Final Boc Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection step as described in Protocol 2 to expose the N-terminal amine.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.[4]

  • Cleavage:

    • Transfer the dried peptide-resin to a suitable reaction vessel.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Use approximately 10 mL of the cocktail per gram of resin.[4]

    • Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[4]

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small-molecule impurities.

    • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile containing 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable column (e.g., C18).

  • Analysis:

    • Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides containing this compound.

SPPS_Cycle Resin Peptide on Resin (N-terminus Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling of This compound (DIC/HOBt or HATU) Neutralization->Coupling Washing Washing (DMF and DCM) Coupling->Washing Washing->Resin Next Cycle

Caption: Iterative cycle for solid-phase peptide synthesis.

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Cleavage Cocktail (TFA/H2O/TIS) Start->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation in Cold Ether Filtration->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis FinalPeptide Purified Peptide Analysis->FinalPeptide

Caption: Post-synthesis cleavage and purification workflow.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a viable strategy for accessing novel peptidomimetics. The protocols outlined in these application notes provide a robust framework for the successful synthesis of such modified peptides. Due to the potential for steric hindrance, careful monitoring of the coupling reaction and the use of potent activating reagents are recommended to ensure high coupling efficiency. The resulting morpholine-containing peptides can be valuable tools for exploring structure-activity relationships and developing new therapeutic agents.

References

Application of (R)-4-Boc-3-Morpholineacetic Acid in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors.[1][2] Its rigid morpholine scaffold can introduce favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the carboxylic acid functionality provides a key attachment point for pharmacophoric groups that can interact with the active site of a target enzyme. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of complex molecules, making it an ideal starting material for creating diverse libraries of potential drug candidates.[2] This document provides an overview of its application and generalized protocols for its use in the development of enzyme inhibitors.

Core Applications

The primary application of this compound in drug discovery is as a scaffold for creating non-peptidic small molecule inhibitors. The morpholine ring can serve as a bioisosteric replacement for other cyclic structures, and its inherent chirality is crucial for achieving stereospecific interactions with enzyme active sites.

Key advantages of using this building block include:

  • Stereochemical Control: The fixed (R)-configuration allows for precise orientation of substituents, which is critical for potent and selective enzyme inhibition.

  • Structural Rigidity: The morpholine ring system reduces the conformational flexibility of the resulting inhibitor, which can lead to higher binding affinity.

  • Improved Physicochemical Properties: The morpholine moiety often enhances solubility and metabolic stability compared to more lipophilic scaffolds.

  • Synthetic Versatility: The carboxylic acid and the Boc-protected amine provide orthogonal handles for chemical modification, enabling the exploration of structure-activity relationships (SAR).[2]

While specific examples of inhibitors developed directly from this compound are not extensively detailed in publicly available literature, its structural motifs are found in inhibitors of various enzyme classes, including proteases, kinases, and transferases.

Hypothetical Case Study: Development of a Serine Protease Inhibitor

To illustrate the utility of this compound, we present a hypothetical workflow for the development of an inhibitor targeting a trypsin-like serine protease. These proteases play a crucial role in various physiological processes, and their dysregulation is implicated in numerous diseases.

Quantitative Data Summary

The following table summarizes hypothetical data for a series of synthesized inhibitors based on the this compound scaffold. In this example, the carboxylic acid is converted to a reactive "warhead" to covalently modify the active site serine, and the R-group is varied to explore interactions with the S1 specificity pocket of the protease.

Compound IDR-Group ModificationTarget Enzyme IC50 (nM)Off-Target Enzyme IC50 (nM)
Lead-001 Benzyl250>10,000
Lead-002 4-Chlorobenzyl120>10,000
Lead-003 3-Aminobenzyl558,500
Lead-004 Naphthylmethyl80>10,000

Note: The data presented in this table is illustrative and intended to demonstrate a typical SAR study.

Experimental Protocols

Protocol 1: General Synthesis of a Morpholine-based Inhibitor

This protocol describes a general method for coupling an amine to the carboxylic acid of this compound, followed by deprotection of the Boc group.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. c. Add the desired amine (R-NH2) (1.2 eq) and continue stirring at room temperature for 4-6 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography.

  • Boc Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM. b. Add TFA (10 eq) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Redissolve the residue in a minimal amount of DCM and add saturated sodium bicarbonate solution to neutralize the excess acid. g. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final deprotected amine.

Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target protease using a fluorogenic substrate.

Materials:

  • Target enzyme stock solution

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Fluorogenic substrate specific for the target enzyme

  • Test compound stock solution in DMSO

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM. b. Further dilute the compound in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Setup: a. In a 96-well plate, add the following to each well:

    • Assay buffer
    • Test compound at various concentrations
    • Enzyme solution (at a final concentration in the linear range of the assay) b. Include control wells:
    • "No enzyme" control (buffer and substrate only)
    • "No inhibitor" control (buffer, enzyme, and DMSO)

  • Enzyme Inhibition: a. Pre-incubate the enzyme with the test compound for 15-30 minutes at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. b. Immediately place the plate in the plate reader. c. Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization A This compound B Chemical Modification (e.g., Amide Coupling) A->B C Library of Derivatives B->C D Enzyme Inhibition Assay (IC50 Determination) C->D E Structure-Activity Relationship (SAR) D->E F Lead Optimization E->F F->C Iterative Design G Preclinical Development F->G

Caption: Workflow for enzyme inhibitor development.

G cluster_0 Cellular Signaling Cascade A Extracellular Signal B Receptor Activation A->B C Kinase A B->C D Target Serine Protease C->D E Substrate Cleavage D->E F Downstream Cellular Response (e.g., Inflammation) E->F Inhibitor Morpholine-based Inhibitor Inhibitor->D Inhibition

Caption: Hypothetical signaling pathway.

References

Application Notes and Protocols for (R)-4-Boc-3-Morpholineacetic Acid in Medicinal Chemistry SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of bioactive molecules for structure-activity relationship (SAR) studies. Its inherent stereochemistry and the presence of a protected morpholine nitrogen and a carboxylic acid moiety make it a versatile scaffold for creating diverse chemical libraries. The morpholine ring is considered a "privileged structure" in drug discovery, often contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability, and providing key interactions with biological targets. This document provides detailed application notes and protocols for the use of this compound in the context of SAR studies, with a focus on the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.

Application: Development of PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine moiety is a common feature in numerous PI3K and mTOR inhibitors, where the oxygen atom can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.[1]

An SAR study can be designed to explore the chemical space around the this compound scaffold to optimize potency and selectivity against PI3K isoforms and/or mTOR. This involves the synthesis of a library of amide derivatives by coupling various amines to the carboxylic acid of the starting material.

Quantitative SAR Data

The following table summarizes hypothetical SAR data for a series of amide derivatives of this compound, illustrating how different substituents on the amide nitrogen can influence inhibitory activity against PI3Kα and mTOR.

Compound IDAmine Substituent (R)PI3Kα IC50 (nM)mTOR IC50 (nM)
1a Benzylamine150350
1b 4-Fluorobenzylamine85210
1c 3-Methoxybenzylamine120300
1d Cyclohexylamine250500
1e Aniline300>1000
1f 4-Fluoroaniline180650
1g Piperidine95250
1h Morpholine70180

Note: The data presented in this table is illustrative and intended to guide the principles of an SAR study. Actual results will vary based on the specific amines used and the assay conditions.

Experimental Protocols

General Protocol for the Synthesis of Amide Derivatives of this compound

This protocol describes a general method for the parallel synthesis of an amide library from this compound for use in SAR studies.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) for Boc deprotection (optional)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

    • Add HOBt (1.2 eq) and DCC or EDC (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling:

    • To the activated acid solution, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Boc Deprotection (Optional):

    • To remove the Boc protecting group, dissolve the purified amide derivative in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine salt can be used as is or neutralized for further modification.

Kinase Inhibition Assay Protocol (General)

Materials:

  • Purified recombinant PI3Kα and mTOR enzymes

  • ATP

  • Kinase substrate (e.g., PIP2 for PI3K)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Synthesized inhibitor compounds

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding a solution of the enzyme and ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Visualizations

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway.

SAR_Workflow Start (R)-4-Boc-3-Morpholineacetic acid Synthesis Parallel Amide Coupling Start->Synthesis Library Amine Library (Diverse R groups) Library->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (PI3K/mTOR assays) Purification->Screening Data Data Analysis (IC50 determination) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: Workflow for an SAR study.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-4-Boc-3-Morpholineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side-reactions during the Boc-protection step, or subsequent synthetic transformations. These may include:

  • Starting materials: Unreacted precursors used in the morpholine ring synthesis.

  • Di-Boc species: Double protection of the morpholine nitrogen, although less common for secondary amines.

  • tert-Butyl ester: Esterification of the carboxylic acid functionality.

  • Unreacted Di-tert-butyl dicarbonate (Boc)₂O: Excess reagent from the protection step.

  • The (S)-enantiomer: The opposite enantiomer, which can arise from non-enantioselective synthesis or racemization.

  • Byproducts from deprotection: If a protecting group was removed to yield the final compound, byproducts like t-butyl cations can lead to alkylated impurities.

Q2: My purified this compound appears as an oil or a waxy solid instead of a crystalline powder. What could be the cause?

A2: The phenomenon of "oiling out" is a common issue with Boc-protected amino acids. Several factors can contribute to this:

  • Residual Solvents: The presence of residual solvents from the work-up or column chromatography can prevent crystallization.

  • Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to supersaturation and oiling out instead of controlled crystal growth.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for inducing crystallization of this specific molecule.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Crystallization Troubleshooting

Problem: The compound "oils out" during crystallization.

Possible Cause Troubleshooting Step
Solution is too concentrated or cooled too quickly.Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent to reduce saturation. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator.
Inappropriate solvent system.Try a different solvent system. Common systems for Boc-amino acids include ethyl acetate/hexanes, methanol/water, and dichloromethane/hexanes.
Presence of impurities.If possible, re-purify the crude material by column chromatography before attempting crystallization. An aqueous wash of the crude product can also help remove water-soluble impurities.

Problem: No crystals form after cooling.

Possible Cause Troubleshooting Step
Solution is too dilute.Concentrate the solution by evaporating some of the solvent under reduced pressure and attempt to crystallize again.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a seed crystal of the desired compound if available.
Incorrect solvent system.The compound may be too soluble in the chosen solvent. Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify and allow to cool slowly.
Chiral HPLC Troubleshooting

Problem: Poor resolution between the (R) and (S) enantiomers.

Possible Cause Troubleshooting Step
Suboptimal mobile phase composition.Adjust the ratio of the polar and non-polar components of the mobile phase. Small changes can have a significant impact on resolution.
Inappropriate column temperature.Lowering the column temperature often increases chiral selectivity. Experiment with temperatures between 10°C and 25°C.[1]
Unsuitable chiral stationary phase (CSP).If optimization of the mobile phase and temperature is unsuccessful, consider screening different types of CSPs (e.g., polysaccharide-based vs. macrocyclic glycopeptide-based).

Problem: Peak tailing.

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase.For acidic compounds like this, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination.Flush the column with a strong solvent recommended by the manufacturer.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, methanol) with gentle heating.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps like scratching or adding an anti-solvent (e.g., hexanes).

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Chiral HPLC Method for Enantiomeric Purity

This is a starting method that may require optimization.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase is a good starting point, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA).[2]

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Common Solvent Systems for Crystallization of Boc-Protected Amino Acids

Solvent System (Good:Poor)Typical RatioNotes
Ethyl Acetate : HexaneVariesA widely used, effective system for compounds with moderate polarity.
Methanol : WaterVariesSuitable for more polar compounds.
Dichloromethane : HexaneVariesGood for less polar compounds.

Table 2: Starting Conditions for Chiral HPLC Method Development

ParameterPolysaccharide-Based CSPMacrocyclic Glycopeptide-Based CSP
Typical Column CHIRALPAK® IA, IC, etc.CHIROBIOTIC® T, V, etc.
Mobile Phase Mode Normal Phase (e.g., Hexane/Ethanol)Reversed-Phase (e.g., Water/Methanol with buffer) or Polar Organic
Acidic Modifier Trifluoroacetic Acid (TFA)Acetic Acid or Ammonium Acetate buffer
Typical Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature 10 - 40 °C10 - 40 °C

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Column Column Chromatography (e.g., Silica Gel) Crude->Column Initial Purification Crystallization Crystallization Column->Crystallization Further Purification Purity_Check Check Purity (HPLC, NMR) Crystallization->Purity_Check Purity_Check->Column Re-purify Final_Product Pure Product (>98% Purity, >99% ee) Purity_Check->Final_Product Meets Specs

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Crystallization cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_noxtal Solutions for No Crystals Start Attempt Crystallization Outcome Observe Outcome Start->Outcome Oiling_Out Compound 'Oils Out' Outcome->Oiling_Out Unsuccessful No_Crystals No Crystals Form Outcome->No_Crystals Unsuccessful Success Crystals Form Outcome->Success Successful Reheat Re-heat & Add Solvent Oiling_Out->Reheat Change_Solvent_Oil Change Solvent System Oiling_Out->Change_Solvent_Oil Concentrate Concentrate Solution No_Crystals->Concentrate Slow_Cool Cool Slowly Reheat->Slow_Cool Slow_Cool->Outcome Scratch Scratch Flask Concentrate->Scratch Seed Add Seed Crystal Scratch->Seed Seed->Outcome

Caption: A decision tree for troubleshooting common crystallization problems.

References

Optimizing reaction conditions for (R)-4-Boc-3-Morpholineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the synthesis and optimization of (R)-4-Boc-3-Morpholineacetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of this compound.

Issue 1: Low Yield in the Synthesis of Ethyl 3-Morpholineacetate

Question: I am experiencing a low yield during the initial alkylation of morpholine with ethyl bromoacetate. What are the possible causes and how can I improve the yield?

Answer: Low yields in this step are often due to side reactions or incomplete conversion. Here are some common causes and troubleshooting strategies:

  • Dialkylation: The initially formed ethyl 3-morpholineacetate can react with another molecule of ethyl bromoacetate, leading to a dialkylated byproduct.

    • Solution: Use a molar excess of morpholine relative to ethyl bromoacetate to favor monoalkylation. Slowly add the ethyl bromoacetate to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Inadequate Base: An insufficient amount of base to neutralize the HBr formed during the reaction can lead to the protonation of morpholine, reducing its nucleophilicity.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used.

  • Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures.

    • Solution: Optimize the reaction temperature. Start at room temperature and monitor the reaction progress by TLC or GC-MS. Gentle heating (40-50 °C) may be required.

Issue 2: Incomplete Boc Protection of Ethyl 3-Morpholineacetate

Question: My Boc protection reaction of ethyl 3-morpholineacetate is not going to completion. How can I resolve this?

Answer: Incomplete Boc protection can be frustrating. Consider the following factors:

  • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time.

    • Solution: Use a fresh bottle of Boc₂O.

  • Base Stoichiometry: The choice and amount of base are critical.

    • Solution: While some reactions proceed without a base, using a non-nucleophilic base like triethylamine or DMAP (catalytic) can accelerate the reaction.[1] Ensure the base is dry.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1] Ensure the solvent is anhydrous.

  • Steric Hindrance: The morpholine ring might present some steric hindrance.

    • Solution: Increase the reaction time and/or slightly elevate the temperature (e.g., to 40 °C).[1]

Issue 3: Difficulty in Isolating the Product After Ester Hydrolysis

Question: After hydrolyzing the ethyl ester of 4-Boc-3-morpholineacetic acid, I am having trouble isolating the final carboxylic acid product. It remains in the aqueous layer during extraction.

Answer: This is a common issue due to the formation of the carboxylate salt at basic pH.

  • Incorrect pH during Extraction: The carboxylic acid will be in its deprotonated (carboxylate) form at basic or neutral pH, making it water-soluble.

    • Solution: After the hydrolysis is complete, carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4. This will protonate the carboxylate, making the carboxylic acid less water-soluble and extractable with an organic solvent like ethyl acetate or dichloromethane.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, making phase separation difficult.

    • Solution: Gently invert the separatory funnel instead of vigorous shaking. Adding brine (saturated NaCl solution) can help to break up emulsions.

Issue 4: Inefficient Chiral Resolution

Question: I am attempting to resolve the racemic 4-Boc-3-morpholineacetic acid with a chiral amine, but the separation of the diastereomeric salts is poor.

Answer: Successful chiral resolution by crystallization of diastereomeric salts depends on several factors:[2]

  • Choice of Resolving Agent: Not all chiral amines will form diastereomeric salts with significantly different solubilities.[2]

    • Solution: Screen a variety of chiral resolving agents. Common choices for resolving carboxylic acids include (R)-(+)-1-phenylethylamine, (S)-(-)-1-phenylethylamine, brucine, or cinchonidine.[2]

  • Solvent System: The choice of solvent is crucial for achieving differential solubility of the diastereomeric salts.

    • Solution: Experiment with different solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with water). The ideal solvent will dissolve both diastereomeric salts at an elevated temperature but allow for the selective crystallization of one salt upon cooling.

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize the yield of the less soluble salt.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common synthetic approach involves a multi-step process:

  • Alkylation: Reaction of morpholine with an ethyl bromoacetate to form ethyl 3-morpholineacetate.

  • Boc Protection: Introduction of the Boc protecting group onto the morpholine nitrogen using di-tert-butyl dicarbonate (Boc₂O).

  • Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide.[3]

  • Chiral Resolution: Separation of the racemic mixture of 4-Boc-3-morpholineacetic acid using a chiral resolving agent to isolate the desired (R)-enantiomer.[2]

Q2: What are the recommended conditions for the Boc protection step?

A2: Typically, the amine is dissolved in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.[4] Di-tert-butyl dicarbonate (Boc₂O) is added, often in the presence of a base such as sodium bicarbonate, triethylamine, or a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1] The reaction is usually carried out at room temperature.[1]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step. Staining with potassium permanganate or ninhydrin can be useful for visualizing the starting materials and products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are some common side reactions to be aware of during the synthesis?

A4:

  • In the initial alkylation, dialkylation of the morpholine nitrogen is a potential side reaction.

  • During Boc protection, if the starting material contains other nucleophilic groups (e.g., hydroxyl groups), they might also react with Boc₂O, especially in the presence of a strong catalyst like DMAP.

  • In the final deprotection of the chiral salt, if harsh acidic conditions are used, the Boc group might be prematurely cleaved.

Q5: How can I purify the final product, this compound?

A5: After the chiral resolution and liberation of the free acid from the diastereomeric salt, the final product can be purified by recrystallization.[4][5] A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures.[5] If the product is an oil, trituration with a non-polar solvent can induce solidification.[5]

Data Presentation

Table 1: Optimization of Boc Protection of Ethyl 3-Morpholineacetate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NoneDCM252465
2Et₃N (1.2)DCM251285
3NaHCO₃ (sat. aq.)Dioxane/H₂O251692
4DMAP (0.1)ACN40895

Table 2: Optimization of Ester Hydrolysis of Ethyl 4-Boc-3-Morpholineacetate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.5)EtOH/H₂O251288
2LiOH (1.5)THF/H₂O25695
3KOH (1.5)MeOH/H₂O50491

Table 3: Screening of Chiral Resolving Agents for 4-Boc-3-Morpholineacetic Acid

EntryResolving AgentSolvent for CrystallizationDiastereomeric Salt Yield (%)Enantiomeric Excess (ee%) of Recovered Acid
1(R)-(+)-1-PhenylethylamineEthanol40>98%
2(S)-(-)-1-PhenylethylamineMethanol3595%
3BrucineAcetone42>99%
4CinchonidineAcetonitrile3897%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Boc-3-Morpholineacetate
  • To a solution of ethyl 3-morpholineacetate (1.0 equiv.) in dichloromethane (DCM, 10 mL/g), add di-tert-butyl dicarbonate (1.1 equiv.).

  • Add triethylamine (1.2 equiv.) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Protocol 2: Hydrolysis of Ethyl 4-Boc-3-Morpholineacetate
  • Dissolve ethyl 4-Boc-3-morpholineacetate (1.0 equiv.) in a mixture of THF and water (2:1).

  • Add lithium hydroxide monohydrate (1.5 equiv.) and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 4-Boc-3-morpholineacetic acid.

Protocol 3: Chiral Resolution of 4-Boc-3-Morpholineacetic Acid
  • Dissolve the racemic 4-Boc-3-morpholineacetic acid (1.0 equiv.) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 equiv.) in a small amount of ethanol.

  • Slowly add the chiral amine solution to the carboxylic acid solution.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator overnight to facilitate crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • To liberate the free acid, dissolve the diastereomeric salt in water and acidify with 1M HCl to pH 3-4.

  • Extract the this compound with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched product.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic 4-Boc-3-Morpholineacetic Acid cluster_resolution Chiral Resolution start Morpholine + Ethyl Bromoacetate step1 Alkylation start->step1 intermediate1 Ethyl 3-Morpholineacetate step1->intermediate1 step2 Boc Protection intermediate1->step2 intermediate2 Ethyl 4-Boc-3-Morpholineacetate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 product_racemic Racemic 4-Boc-3-Morpholineacetic Acid step3->product_racemic step4 Diastereomeric Salt Formation (with (R)-1-phenylethylamine) product_racemic->step4 step5 Crystallization & Filtration step4->step5 intermediate3 Diastereomeric Salt ((R)-acid-(R)-amine) step5->intermediate3 step6 Acidification & Extraction intermediate3->step6 product_final This compound step6->product_final

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield in Alkylation Step q1 Check for Dialkylation by TLC/LC-MS start->q1 s1_yes Use excess morpholine Slowly add ethyl bromoacetate q1->s1_yes Yes q2 Is the base stoichiometry correct? q1->q2 No end Yield Improved s1_yes->end s2_yes Ensure >=1 equivalent of non-nucleophilic base q2->s2_yes No q3 Is the reaction temperature optimized? q2->q3 Yes s2_yes->end s3_yes Monitor reaction at RT Consider gentle heating (40-50 °C) q3->s3_yes No q3->end Yes s3_yes->end

Caption: Troubleshooting logic for low yield in the initial alkylation step.

References

Common side reactions with (R)-4-Boc-3-Morpholineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-4-Boc-3-Morpholineacetic acid. The information focuses on addressing common challenges encountered during its use in chemical synthesis, particularly in peptide coupling reactions where its sterically hindered nature can present difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields when using this compound?

Low coupling yields with this compound are often due to its significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the morpholine ring structure, can physically impede the approach of the activated carboxylic acid to the amine of the coupling partner.[1][2] This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling.[1] Other contributing factors can include suboptimal activation of the carboxylic acid, aggregation of the peptide-resin, or incomplete deprotection of the coupling partner's amine group.[1]

Q2: What side reactions are common when using Boc-protected amino acids like this compound?

While specific side reaction data for this compound is not extensively documented, common side reactions associated with Boc-protected amino acids in peptide synthesis include:

  • Racemization: The chiral integrity of the amino acid can be compromised during the activation and coupling steps, especially with strong bases or elevated temperatures. Using coupling reagents with additives like HOBt or OxymaPure can help suppress racemization.[1]

  • Incomplete Boc Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain will prevent the next coupling step, leading to truncated sequences.[3]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[4]

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate electron-rich amino acid side chains (e.g., Trp, Met, Tyr). The use of scavengers during cleavage is crucial to prevent this.[3]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

For sterically hindered amino acids, standard coupling reagents like DCC or EDC alone are often inefficient.[1][2] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to overcome the steric barrier.[1] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Coupling Yield Steric Hindrance: The bulky nature of this compound is impeding the reaction.[1][2]Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1][2] Double Couple: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[1] Increase Reaction Time: Extend the coupling reaction time to allow the sterically hindered coupling to proceed to completion. Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.[5]
Incomplete Carboxylic Acid Activation: The coupling reagent is not efficiently activating the carboxylic acid.Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) to pre-activate for 5-15 minutes before adding the amine component.[3][6] Use Additives: For carbodiimide-based couplings (EDC, DCC), include an activating additive like HOBt or OxymaPure.[7]
Presence of Deletion Sequences in Final Product Incomplete Deprotection: The Boc protecting group on the N-terminus of the growing chain was not fully removed.Extend Deprotection Time: Increase the incubation time with the TFA deprotection solution. Repeat Deprotection: After the initial deprotection step, wash the resin and repeat the TFA treatment. Ensure Proper Agitation: Efficiently agitate the resin during deprotection to prevent aggregation and ensure all sites are accessible.
Incomplete Coupling: The coupling of this compound was not complete.Monitor Coupling Completion: Use a qualitative test like the ninhydrin (Kaiser) test to check for free primary amines on the resin before proceeding to the next deprotection step.[1] If the test is positive, perform a second coupling.[1] Capping: If double coupling is unsuccessful, cap the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.[1]
Racemization of the Chiral Center Harsh Reaction Conditions: The use of strong bases or elevated temperatures can lead to epimerization.Choice of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of stronger bases.[1] Control Temperature: Perform the coupling at room temperature, as elevated temperatures can increase the rate of racemization.[1] Use Racemization-Suppressing Additives: Incorporate additives like HOBt or OxymaPure in your coupling protocol.[1]

Comparative Data of Coupling Reagent Efficiency for N-Methylated Amino Acids

The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing sterically hindered amino acids like N-methylated amino acids, which serve as a good proxy for the challenges with this compound.

Coupling ReagentBoc-N-Me-Amino AcidCoupling PartnerSolventYield (%)Epimerization (%)
HATU Boc-N-Me-Ala-OHH-Phe-OMeDMF>95Low
HBTU Boc-N-Me-Val-OHH-Ala-OMeDMFModerateNot specified
PyAOP Boc-N-Me-Phe-OHH-Me-Val-OMeDMFHighLow
PyBroP Boc-N-Me-Val-OHH-Me-Val-OMeDCM~90<1
DEPBT Boc-N-Me-Phe-OHH-Pro-NH2DMF76<2
T3P® Boc-N-Me-Ala-OHH-Leu-NH2Ethyl AcetateHighVery Low

Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates and reaction conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound using HATU

This protocol provides a general guideline for the coupling of this compound to a primary amine on a solid support.

Materials:

  • Resin with a free primary amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane)

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Perform N-terminal deprotection of the preceding amino acid (e.g., using TFA in DCM for Boc-SPPS) and wash the resin thoroughly with DMF.

  • Pre-activation of this compound:

    • In a separate vessel, dissolve this compound (2-4 eq. relative to resin loading) and HATU (1.95 eq. relative to the acid) in anhydrous DMF.

    • Add DIPEA (3-4 eq. relative to resin loading) to this solution.

    • Allow the pre-activation to proceed for 5-15 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test.

    • Once the test is negative (indicating complete consumption of the free amine), wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Double Coupling (Optional):

    • If the ninhydrin test is positive, a second coupling is recommended.

    • Wash the resin with DMF and repeat steps 2-4 with a fresh solution of activated this compound.

Protocol 2: Boc-Deprotection with Scavengers

This protocol describes the removal of the Boc protecting group, including the use of scavengers to prevent side reactions from the tert-butyl cation.[3]

Materials:

  • Boc-protected peptide-resin

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Scavenger (e.g., Triisopropylsilane (TIS) or water)

Procedure:

  • Preparation of Deprotection Cocktail:

    • Prepare a deprotection solution, typically 20-50% TFA in DCM.[3]

    • Add a scavenger to the cocktail to trap the reactive tert-butyl cation. A common mixture is TFA/DCM/TIS.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the Boc-protected peptide-resin.

    • Agitate the mixture at room temperature. Monitor the reaction progress using LC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, promptly remove the TFA under reduced pressure.

    • Wash the resin thoroughly with DCM and then DMF to prepare for the next coupling step.

Visualizations

Troubleshooting_Low_Coupling_Yield start Low Coupling Yield Detected check_hindrance Primary Cause: Steric Hindrance? start->check_hindrance optimize_reagent Optimize Coupling Reagent check_hindrance->optimize_reagent Yes check_activation Secondary Cause: Incomplete Activation? check_hindrance->check_activation No reagent_options Use Potent Reagents: HATU, HBTU, PyBOP optimize_reagent->reagent_options double_couple Perform Double Coupling optimize_reagent->double_couple extend_time Increase Reaction Time double_couple->extend_time increase_temp Increase Temperature (Cautiously) extend_time->increase_temp re_evaluate Re-evaluate Yield increase_temp->re_evaluate pre_activate Implement Pre-activation Step check_activation->pre_activate Yes check_activation->re_evaluate No use_additives Use Additives (HOBt, OxymaPure) pre_activate->use_additives use_additives->re_evaluate

Caption: Troubleshooting workflow for low coupling yield.

Peptide_Synthesis_Cycle start_cycle Start Cycle: Resin with Free Amine coupling Coupling Step: Add Activated this compound start_cycle->coupling coupling_issue Potential Issue: Low Coupling Efficiency coupling->coupling_issue wash1 Wash Resin coupling->wash1 deprotection Boc Deprotection (TFA) wash1->deprotection deprotection_issue Potential Issue: Incomplete Deprotection deprotection->deprotection_issue wash2 Wash Resin deprotection->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle next_cycle->coupling Repeat Cycle

Caption: Boc-SPPS cycle with potential failure points.

References

Technical Support Center: Synthesis of (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-4-Boc-3-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step sequence starting from a readily available chiral precursor, such as (R)-serine methyl ester. The key steps typically include:

  • N-alkylation with a suitable 2-carbon electrophile bearing a leaving group.

  • Intramolecular cyclization to form the morpholine ring.

  • Protection of the secondary amine with a Boc group.

  • Hydrolysis of the ester to the final carboxylic acid.

Q2: I am observing low yields during the Boc-protection step. What are the possible causes and solutions?

Low yields in Boc protection are often due to incomplete reaction, side reactions, or issues with reagent quality. Here are some common causes and troubleshooting tips:

  • Insufficient Reagent: Ensure you are using a slight excess of Boc-anhydride (typically 1.1-1.2 equivalents).

  • Inadequate Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is crucial to neutralize the acid formed during the reaction. Use at least one equivalent.

  • Reaction Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial. However, be cautious of potential side reactions at higher temperatures.

  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure the solvent is anhydrous, as water can hydrolyze the Boc-anhydride.

Q3: The final hydrolysis of the ester to the carboxylic acid is not going to completion. How can I improve this step?

Incomplete hydrolysis is a frequent issue. Consider the following to drive the reaction to completion:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of sterically hindered esters.

  • Solvent System: A mixture of THF and water or methanol and water is commonly used to ensure the solubility of the ester.

  • Reaction Time and Temperature: Hydrolysis can be slow at room temperature. The reaction may require prolonged stirring (12-24 hours) or gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Acidification: After the hydrolysis is complete, careful acidification with a dilute acid (e.g., 1N HCl) to a pH of around 3-4 is necessary to protonate the carboxylate.[1]

Q4: I am concerned about racemization during the synthesis. At which steps is this most likely to occur and how can it be minimized?

The chiral center at C3 is susceptible to racemization, particularly under harsh basic or acidic conditions.

  • Cyclization Step: If the cyclization is performed under strongly basic conditions, there is a risk of epimerization. Using a milder base and carefully controlling the reaction temperature can mitigate this.

  • Hydrolysis Step: Prolonged exposure to strong base during hydrolysis can also lead to some degree of racemization. It is advisable to use the mildest conditions necessary to achieve complete conversion.

  • Monitoring: It is crucial to monitor the enantiomeric excess (ee) of your product, for example by chiral HPLC, at key stages of the synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Cyclization - Incomplete reaction. - Steric hindrance. - Inefficient leaving group.- Increase reaction time and/or temperature. - Consider using a stronger, non-nucleophilic base. - Ensure the use of a good leaving group on the alkylating agent (e.g., bromide or tosylate).
Formation of Side Products - Over-alkylation of the amine. - Intermolecular side reactions.- Use a controlled stoichiometry of the alkylating agent. - Perform the cyclization under high dilution conditions to favor the intramolecular reaction.
Difficulty in Purification - Presence of unreacted starting materials. - Formation of closely related impurities. - Emulsion during workup.- Optimize reaction conditions to drive the reaction to completion. - Utilize column chromatography with an appropriate solvent system for purification. - If an emulsion forms, try adding brine or filtering through celite.
Inconsistent Yields - Variability in reagent quality. - Inconsistent reaction conditions.- Use reagents from a reliable source and check their purity. - Carefully control reaction parameters such as temperature, reaction time, and stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (R)-4-Boc-3-morpholineacetate
  • N-Alkylation and Cyclization:

    • To a solution of (R)-2-amino-3-hydroxypropanoic acid ethyl ester (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

    • Add 1-bromo-2-chloroethane (1.2 equivalents) and heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Boc-Protection:

    • Dissolve the obtained ethyl (R)-3-morpholineacetate in dichloromethane (DCM).

    • Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl (R)-4-Boc-3-morpholineacetate in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (1.5 equivalents) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Data Presentation

StepReactantsReagentsSolventTime (h)Temp (°C)Typical Yield (%)
Cyclization (R)-2-amino-3-hydroxypropanoic acid ethyl ester, 1-bromo-2-chloroethaneK₂CO₃Acetonitrile24Reflux60-70
Boc-Protection Ethyl (R)-3-morpholineacetateBoc₂O, TEADCM4-6RT85-95
Hydrolysis Ethyl (R)-4-Boc-3-morpholineacetateLiOH·H₂OTHF/H₂O12-18RT90-98

Visualizations

Synthesis_Pathway A (R)-Serine Methyl Ester B Ethyl (R)-3-morpholineacetate A->B 1. N-Alkylation 2. Cyclization C Ethyl (R)-4-Boc-3-morpholineacetate B->C Boc₂O, Base D This compound C->D Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Side_Products Analyze Byproducts (TLC, LC-MS) Check_Reagents->Analyze_Side_Products Reagents OK Check_Conditions->Analyze_Side_Products Conditions OK Optimize_Purification Optimize Purification Protocol Analyze_Side_Products->Optimize_Purification Consult Consult Literature/ Senior Chemist Optimize_Purification->Consult Issue Persists

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: (R)-4-Boc-3-Morpholineacetic Acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of (R)-4-Boc-3-Morpholineacetic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The tert-butyloxycarbonyl (Boc) protecting group on this compound is typically removed under acidic conditions.[1] The most common methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][3] Alternative, milder methods are also available for substrates that are sensitive to strong acids.[4]

Q2: What is the mechanism of acidic Boc deprotection?

A2: The deprotection process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5] The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide.[1][5] The liberated amine is then typically protonated by the acid in the reaction mixture, forming an amine salt.[1]

Q3: What are the common side reactions during the Boc deprotection of morpholine derivatives?

A3: The primary cause of side reactions is the highly reactive tert-butyl cation generated during the reaction.[2][6] This electrophile can alkylate nucleophilic sites on the substrate or product, leading to t-butylation byproducts.[2][7] For molecules with other acid-sensitive functional groups, their degradation or cleavage can also occur under the harsh acidic conditions required for Boc deprotection.[2] When using TFA, trifluoroacetylation of the newly deprotected amine can sometimes be observed as an undesired byproduct.[2]

Q4: How can I minimize side reactions during deprotection?

A4: The most effective way to minimize side reactions from the tert-butyl cation is by using "scavengers" in the reaction mixture.[7] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your molecule of interest.[7] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[7] The choice of scavenger will depend on the specific nucleophiles present in your substrate.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incomplete Deprotection Insufficient acid strength or concentration.Increase the acid concentration (e.g., from 20% TFA in DCM to 50% or neat TFA).[2] Consider switching to a stronger acid system like 4M HCl in dioxane.[2][6]
Inadequate reaction time or temperature.Increase the reaction time and monitor the progress closely using TLC or LC-MS.[7] Most deprotections are complete within 1-2 hours at room temperature.[6] Gentle warming may be necessary for sterically hindered substrates.[6]
Steric hindrance around the Boc-protected amine.Use more forcing conditions such as a higher acid concentration, longer reaction time, or gentle heating.[6] Ensure an effective scavenger is present under these conditions.[6]
Observation of +56 Da mass shift in LC-MS t-Butylation of the deprotected amine or other nucleophilic sites.This corresponds to the addition of a tert-butyl group.[6] Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[7]
Formation of trifluoroacetylated byproduct Reaction of the deprotected amine with trifluoroacetic acid (TFA).This can occur when using TFA as the deprotecting agent.[2] Ensure thorough removal of TFA after the reaction by co-evaporation with a non-polar solvent like toluene.[2][7] Consider using an alternative acid such as HCl in dioxane.[2]
Degradation of other acid-sensitive groups The harsh acidic conditions of the deprotection.Employ milder deprotection methods.[7] Options include using p-toluenesulfonic acid or oxalyl chloride in methanol.[4][7]

Deprotection Methodologies: A Comparative Overview

The following table summarizes various methods for the deprotection of N-Boc protected amines, which can be applied to this compound.

Method/Reagent Substrate Type Conditions Time Yield (%) Reference
Trifluoroacetic Acid (TFA) General Amines20-50% TFA in DCM, RT1 - 2 hHigh[2]
Hydrochloric Acid (HCl) General Amines4M HCl in Dioxane, RT10 - 20 minHigh[8]
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[4][9]
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[4]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[4][10]
p-Toluenesulfonic Acid (pTSA) General AminesStoichiometric, Acetonitrile/Methanol, RTVariableGood[7]

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask.[11]

  • Cooling: Cool the solution to 0°C using an ice bath.[7]

  • Addition of Reagents: To the stirred solution, slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).[2][11] If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[7]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[7]

  • Isolation: The resulting amine TFA salt can be used directly or neutralized with a mild base during an aqueous workup to obtain the free amine.[2]

Protocol 2: Deprotection using Oxalyl Chloride in Methanol
  • Dissolution: In a dry round-bottom flask, dissolve the this compound (1 equivalent) in methanol (3 mL for 50 mg of substrate).[10]

  • Addition of Reagent: Add oxalyl chloride (3 equivalents) dropwise to the stirred solution at room temperature.[10] An immediate increase in temperature may be observed.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours.[10] Monitor the reaction progress by TLC.[10]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as chromatography or extraction.[7]

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in Solvent cool Cool to 0°C (for acidic methods) start->cool add_reagents Add Deprotection Reagent (e.g., TFA, HCl, or Oxalyl Chloride) & Scavenger (if needed) cool->add_reagents stir Stir at RT for 1-4h add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify Product (Precipitation, Chromatography, or Extraction) concentrate->purify end Isolated Product ((R)-3-Morpholineacetic acid salt or free base) purify->end

General experimental workflow for Boc deprotection.

Troubleshooting_Guide start Deprotection Issues? incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Conc./Strength or Reaction Time/Temp incomplete->increase_acid Yes degradation Product Degradation? side_products->degradation No add_scavenger Add Scavengers (e.g., TIS, H₂O) side_products->add_scavenger Yes (+56 Da) milder_method Use Milder Conditions (e.g., pTSA, Oxalyl Chloride) degradation->milder_method Yes end Successful Deprotection degradation->end No increase_acid->end add_scavenger->end milder_method->end

Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Overcoming Solubility Challenges with (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (R)-4-Boc-3-Morpholineacetic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing solubility issues with this compound?

A1: The solubility of this compound is influenced by its unique chemical structure, which contains both polar and non-polar moieties. The morpholine ring and the carboxylic acid group are polar and can interact with polar solvents. Conversely, the bulky tert-butyloxycarbonyl (Boc) protecting group is non-polar (lipophilic) and contributes to lower solubility in highly polar solvents. The crystalline nature of the solid form of this compound can also impact its dissolution.

Q2: In which common laboratory solvents can I expect this compound to be soluble?

  • Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents are effective at solvating both the polar and non-polar regions of the molecule.

  • Moderate to Poor Solubility: In less polar solvents like dichloromethane (DCM) and chloroform, the solubility may be limited.

  • Poor Solubility: In non-polar solvents such as hexanes and diethyl ether, and in highly polar protic solvents like water, especially at neutral pH. The carboxylic acid group can be deprotonated in basic aqueous solutions, which would increase its solubility in water.

Q3: How does the purity of this compound affect its solubility?

A3: Impurities can significantly impact the solubility of your compound. The presence of residual starting materials, by-products from synthesis, or degradation products can either enhance or decrease solubility. It is crucial to use a highly pure form of the compound for consistent and reproducible results.

Q4: Can temperature be used to improve the solubility of this compound?

A4: Yes, gently warming the solution can increase the solubility of many compounds, including this compound. However, exercise caution as excessive heat can lead to the degradation of the Boc protecting group. It is advisable to first attempt solubilization at room temperature and then apply gentle heat if necessary, while monitoring the stability of the compound.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Issue 1: The compound is not dissolving in the chosen solvent.

Solution: A systematic solvent screening and the use of solubilization techniques can help identify a suitable solvent system.

Experimental Protocol: Systematic Solvent Screening

  • Initial Screening:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

    • To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list in the table below.

    • Vortex each vial at room temperature for 2-5 minutes.

    • Visually inspect for dissolution.

  • Secondary Screening (if necessary):

    • If the compound did not dissolve in a particular solvent, add another 100 µL of the same solvent and vortex again. Repeat this process up to a total volume of 1 mL.

    • If the compound is still not fully dissolved, try gentle warming (e.g., 30-40°C) or sonication for 5-10 minutes.

Data Presentation: Qualitative Solubility of this compound in Common Solvents

SolventExpected SolubilityNotes
Dimethylformamide (DMF)HighA common solvent for peptide synthesis.
Dimethyl Sulfoxide (DMSO)HighA strong solvent, but can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)HighAnother common solvent for peptide synthesis.
Dichloromethane (DCM)Moderate to LowOften used in Boc-based peptide synthesis.
Tetrahydrofuran (THF)Moderate to Low
Acetonitrile (ACN)Low
WaterVery Low (at neutral pH)Solubility increases at higher pH.
Methanol (MeOH)Low
Ethanol (EtOH)Low

Mandatory Visualization: Solvent Selection Workflow

Caption: A workflow diagram for selecting a suitable solvent.

Issue 2: The compound precipitates out of solution during the reaction.

Solution: This may be due to a change in temperature, solvent composition, or concentration.

Troubleshooting Steps:

  • Maintain Constant Temperature: Ensure your reaction vessel is maintained at a constant temperature. If the reaction was gently heated to dissolve the compound, maintain that temperature throughout the experiment.

  • Co-solvent Addition: If precipitation occurs after the addition of another reagent that is dissolved in a different solvent, consider using a co-solvent system from the start.

  • Check Concentration: The concentration of your compound may have exceeded its solubility limit under the reaction conditions. Try running the reaction at a lower concentration.

Mandatory Visualization: Troubleshooting Precipitation

G start Precipitation Observed check_temp Is Temperature Stable? start->check_temp check_solvent Was a New Solvent Added? start->check_solvent check_conc Is Concentration Too High? start->check_conc stabilize_temp Stabilize Reaction Temperature check_temp->stabilize_temp No use_cosolvent Use a Co-Solvent System check_solvent->use_cosolvent Yes lower_conc Lower the Concentration check_conc->lower_conc Yes resolved Issue Resolved stabilize_temp->resolved use_cosolvent->resolved lower_conc->resolved

Caption: A logical diagram for troubleshooting precipitation issues.

Issue 3: Low coupling efficiency in peptide synthesis due to poor solubility.

Solution: For peptide synthesis applications, ensuring complete dissolution of the Boc-amino acid is critical for efficient coupling.

Experimental Protocol: Enhanced Solubilization for Peptide Coupling

  • Pre-dissolution: Dissolve the this compound in a minimal amount of a strong solvent like DMF or NMP before adding it to the reaction vessel.

  • In-situ Solubilization:

    • Suspend the resin in the coupling solvent (e.g., DMF).

    • In a separate vial, dissolve the this compound and the coupling agent (e.g., HBTU/HATU) in DMF.

    • Add the activator base (e.g., DIEA) to this solution and immediately add the mixture to the resin.

  • Monitor Coupling: Use a qualitative test (e.g., Kaiser test) to monitor the progress of the coupling reaction. If the coupling is incomplete, a second coupling step may be necessary.

Technical Support Center: (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and utilization of (R)-4-Boc-3-Morpholineacetic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] Keep the container tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended. Ensure adequate ventilation in the handling area.

Q3: In which solvents is this compound soluble?

Q4: What are the primary applications of this compound?

A4: this compound is a chiral building block primarily used in pharmaceutical synthesis and drug discovery.[1][2] Its morpholine scaffold is of interest in the development of therapeutics targeting the central nervous system (CNS).[3][4] It is also utilized in peptide synthesis to introduce morpholine moieties into peptide chains, which can enhance stability and bioavailability.[1]

Q5: What are the incompatible materials to avoid when working with this compound?

A5: Avoid contact with strong oxidizing agents and strong acids, as these can lead to decomposition.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in peptide synthesis.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency Steric Hindrance: The bulky Boc protecting group and the morpholine ring can slow down the coupling reaction.- Extend Reaction Time: Increase the coupling reaction time to 4-24 hours.- Increase Reagent Concentration: Use a 2-3 fold excess of the activating agent and the amino acid.- Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a uronium-based reagent like HATU or HBTU.
Poor Solubility: The compound may not be fully dissolved in the reaction solvent.- Solvent Selection: Ensure the chosen solvent (e.g., DMF, NMP) is suitable for dissolving all reactants. Gentle heating may be applied if the compound is stable at elevated temperatures, but this should be done with caution to avoid side reactions.
Incomplete Deprotection of the N-terminus: The preceding amino acid's N-terminus may not be fully deprotected, leaving no site for coupling.- Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine before proceeding with the coupling step.
Formation of Side Products during Boc Deprotection Alkylation by Tert-butyl Cation: The tert-butyl cation generated during Boc group cleavage can alkylate sensitive residues (e.g., Trp, Met).- Use of Scavengers: Add scavengers such as triisopropylsilane (TIS) or thioanisole to the deprotection cocktail to trap the tert-butyl cations.
Incomplete Deprotection: Insufficient reaction time or acid strength can lead to incomplete removal of the Boc group.- Optimize Deprotection Conditions: Ensure the use of a sufficient concentration of trifluoroacetic acid (TFA) (typically 25-50% in DCM) and an adequate reaction time (usually 30 minutes).
Difficulty in Purification Presence of Unreacted Starting Materials or Side Products: Incomplete reactions or the formation of byproducts can complicate the purification process.- Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.- Optimize Work-up: Develop an appropriate aqueous work-up procedure to remove excess reagents and water-soluble byproducts before chromatographic purification.

Data Presentation

Table 1: Physical and Storage Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₅[5]
Molecular Weight 245.27 g/mol
Appearance White to off-white solid/powder[5]
Purity ≥97% (Typical)
Short-term Storage Room Temperature[6]
Long-term Storage 2-8°C[1]
InChI Key KVXXEKIGMOEPSA-SSDOTTSWSA-N[7]
CAS Number 761460-03-1

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for 30 minutes. Drain the solvent.

  • Activation: In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of an activating agent (e.g., HATU), and 6 equivalents of a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with DMF (3 times).

Protocol 2: General Procedure for Boc Deprotection
  • Resin Preparation: Wash the peptide-resin with DCM (3 times).

  • Deprotection: Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin. If the peptide contains sensitive residues, include scavengers (e.g., 2.5% triisopropylsilane, 2.5% water).

  • Reaction: Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin with DCM (3 times), a neutralization solution (e.g., 10% DIPEA in DMF) (2 times), and finally with DMF (3 times).

  • Confirmation: Perform a Kaiser test to confirm the presence of the newly exposed free amine.

Mandatory Visualizations

sps_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_deprotection Boc Deprotection cluster_final Final Steps start Start with Resin swell Swell Resin in DMF start->swell deprotect_initial Initial Fmoc/Protecting Group Deprotection swell->deprotect_initial wash1 Wash Resin deprotect_initial->wash1 activate Activate (R)-4-Boc-3- Morpholineacetic acid wash1->activate couple Couple to Resin activate->couple wash2 Wash Resin couple->wash2 kaiser1 Kaiser Test wash2->kaiser1 kaiser1->couple Positive (Recouple) deprotect_boc Treat with TFA/DCM + Scavengers kaiser1->deprotect_boc Negative wash3 Wash & Neutralize deprotect_boc->wash3 kaiser2 Kaiser Test wash3->kaiser2 kaiser2->activate Positive (Next AA) cleave Cleave Peptide from Resin kaiser2->cleave Synthesis Complete purify Purify Peptide (HPLC) cleave->purify end Final Peptide Product purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

troubleshooting_logic cluster_strategy Troubleshooting Strategies start Low Coupling Yield Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Increase Reaction Time start->strategy1 strategy2 Strategy 2: Increase Reagent Concentration start->strategy2 strategy3 Strategy 3: Use a More Potent Coupling Reagent start->strategy3 result_success Successful Coupling (Negative Kaiser Test) strategy1->result_success result_fail Coupling Still Incomplete strategy1->result_fail strategy2->result_success strategy2->result_fail strategy3->result_success strategy3->result_fail result_fail->strategy2 Try Next result_fail->strategy3 Try Next

Caption: Logical diagram for troubleshooting low coupling efficiency in peptide synthesis.

References

Troubleshooting peptide coupling with (R)-4-Boc-3-Morpholineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide coupling reactions involving (R)-4-Boc-3-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound presents a significant challenge in peptide synthesis primarily due to steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen, combined with the cyclic structure of the morpholine ring itself, impedes the approach of the incoming amine nucleophile to the activated carboxylic acid. This can lead to sluggish reaction kinetics, incomplete couplings, and lower yields compared to less hindered amino acids.[1][2]

Q2: What are the most common issues observed when coupling this amino acid?

A2: The most frequently encountered issues include:

  • Low or no yield of the desired peptide: This is often due to incomplete activation of the carboxylic acid or failure of the nucleophilic attack by the amine.

  • Incomplete coupling: Detected by a positive Kaiser test (for primary amines) after the coupling step, indicating unreacted free amines on the resin.[3]

  • Side reactions: Formation of byproducts such as N-acylurea when using carbodiimide reagents, or guanidinylation of the N-terminal amine if using HBTU/HATU without proper precautions.[1][4]

  • Racemization: Although less common for this specific achiral amino acid, racemization can be a concern for adjacent chiral centers, especially with prolonged reaction times or high temperatures.[5]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this one, high-activity aminium/uronium or phosphonium salt-based reagents are generally recommended over carbodiimides alone.[1][6] The most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient due to the formation of a reactive OAt-active ester.[1][2][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent.[1][6]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that avoids certain side reactions associated with HBTU/HATU.[1][6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU, but with non-explosive byproducts.[1][6]

Troubleshooting Guide

Issue 1: Low or No Coupling Efficiency (Positive Kaiser Test)

Possible Cause:

  • Insufficient reactivity of the coupling reagent.

  • Steric hindrance preventing the reaction.

  • Poor swelling of the solid-phase resin.[7]

  • Aggregation of the growing peptide chain.[8]

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide like DCC or DIC with an additive like HOBt, consider switching to a more potent aminium/uronium or phosphonium salt reagent such as HATU, HBTU, or PyBOP.[6] These are known to be more effective for hindered couplings.[2]

  • Increase Reagent Equivalents and Reaction Time: For difficult couplings, it is common to use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) and to extend the reaction time. Double coupling, which involves repeating the coupling step with a fresh portion of reagents, can also be beneficial.[2][3]

  • Elevate the Reaction Temperature: While room temperature is standard, carefully increasing the temperature to 40-50°C can sometimes overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can also increase the risk of racemization for adjacent chiral amino acids.

  • Optimize Solvent Choice: Ensure you are using a high-purity, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure proper resin swelling and solvation of the peptide chains.[9]

  • Perform In Situ Neutralization: In Boc-based solid-phase peptide synthesis (SPPS), after the TFA deprotection step, the N-terminal amine is protonated. In situ neutralization, where the base is added simultaneously with the activated amino acid, can improve coupling efficiency.[10]

Issue 2: Formation of N-acylurea Byproduct

Possible Cause: This side reaction is specific to the use of carbodiimide coupling reagents (e.g., DCC, DIC). The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea before the desired reaction with the amine occurs.[11][12]

Troubleshooting Steps:

  • Use an Additive: The addition of a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial when using carbodiimides. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive enough to form the peptide bond.[12][13]

  • Switch to a Non-Carbodiimide Reagent: The most effective way to avoid N-acylurea formation is to use a phosphonium or aminium/uronium salt-based coupling reagent like PyBOP, HBTU, or HATU.[4][6]

  • Control the Temperature: Carbodiimide-mediated couplings are often performed at low temperatures (e.g., 0°C) to minimize this side reaction.[4]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the general performance of common coupling reagents in the context of sterically hindered amino acid couplings, based on literature data. Note that specific results can be sequence-dependent.

Coupling ReagentReagent TypeTypical Yield for Hindered CouplingsTypical Reaction TimeDegree of RacemizationKey Considerations
DCC/DIC + HOBt CarbodiimideModerate to High2 - 12 hoursLow to ModerateRisk of N-acylurea formation; DCU byproduct from DCC is insoluble.[4][12]
HBTU/TBTU Aminium/UroniumHigh1 - 2 hoursLowCan cause guanidinylation of the N-terminal amine.[1]
HATU Aminium/UroniumVery High30 - 60 minutesVery LowHighly efficient for hindered systems; based on potentially explosive HOAt.[1][2]
PyBOP PhosphoniumHigh1 - 4 hoursLowByproducts are generally less hazardous than those from BOP.[1]
COMU Aminium/UroniumVery High30 - 90 minutesVery LowBased on non-explosive OxymaPure; good safety profile.[1][6]

Experimental Protocols

Protocol: Manual Boc-SPPS Coupling of this compound using HATU

This protocol describes a general procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Reagents:

  • Peptide-resin (e.g., MBHA resin with a deprotected N-terminal amine)

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection (if necessary):

    • Treat the resin with 100% Trifluoroacetic Acid (TFA) for 1-2 minutes.

    • Drain and repeat the TFA treatment for another 20-30 minutes.[7]

    • Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove residual acid.[7]

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.[2]

  • Coupling Reaction:

    • Drain the wash solvent from the resin.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[3]

  • Monitoring the Reaction:

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser (ninhydrin) test.[3] A yellow color indicates a complete reaction (no free primary amines). A blue or purple color indicates an incomplete coupling.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction mixture and repeat steps 3 and 4 (a "double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Visualizations

G General Peptide Coupling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Decision cluster_3 Completion start Start with Deprotected Peptide-Resin pre_activation Pre-activate Amino Acid: - Boc-AA (4 eq) - Coupling Reagent (3.9 eq) - DIEA (6 eq) in DMF coupling Add Activated AA to Resin Agitate for 2-4 hours pre_activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring decision Coupling Complete? monitoring->decision decision->coupling No (Recouple) washing Wash Resin with DMF decision->washing Yes next_cycle Proceed to Next Cycle (Deprotection) washing->next_cycle

Caption: General workflow for a single amino acid coupling cycle in SPPS.

G Troubleshooting Low Coupling Efficiency start Problem: Positive Kaiser Test (Incomplete Coupling) q1 Are you using a carbodiimide (e.g., DCC, DIC)? start->q1 ans1_yes Switch to HATU, HBTU, or PyBOP for higher reactivity. q1->ans1_yes Yes q1->ans1_no No q2 Are you using sufficient reagent equivalents and time? ans1_yes->q2 ans1_no->q2 ans2_no Increase to 4 eq. of AA/reagent. Extend time or double couple. q2->ans2_no No q2->ans2_yes Yes end Re-evaluate sequence and consider alternative strategies. ans2_no->end q3 Is peptide aggregation a possibility? ans2_yes->q3 ans3_yes Consider chaotropic agents or use NMP as a solvent. q3->ans3_yes Yes q3->end No ans3_yes->end

Caption: Decision tree for troubleshooting incomplete peptide couplings.

References

Technical Support Center: Analytical Methods for (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (R)-4-Boc-3-Morpholineacetic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

A1: The primary analytical method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC).[1] HPLC is a versatile technique used for both chemical purity (assay) and chiral purity (enantiomeric excess) analysis.

Q2: What is the most critical impurity to monitor in this compound?

A2: The most critical impurity is its enantiomer, (S)-4-Boc-3-Morpholineacetic acid. Since this compound is a chiral molecule, its biological activity is often stereospecific. The presence of the undesired enantiomer can affect the efficacy and safety of a potential drug substance. Therefore, accurate determination of enantiomeric purity is crucial.

Q3: What are other potential impurities that could be present in a sample of this compound?

A3: Besides the (S)-enantiomer, other potential impurities can originate from the synthesis process or degradation. These may include:

  • Starting materials: Unreacted precursors from the synthesis of the morpholine ring or the introduction of the acetic acid side chain.

  • Byproducts of Boc protection: These can include di-Boc protected species or the formation of tert-butyl esters.[2][3]

  • Byproducts of alkylation: Impurities can arise from the alkylation step in the synthesis of the morpholine ring.[4]

  • Degradation products: The Boc protecting group is sensitive to strong acids, which can lead to its cleavage.[5][6] The molecule may also be susceptible to other degradation pathways depending on storage and handling conditions.

Q4: What are the key parameters for validating an HPLC method for impurity detection?

A4: According to the International Council for Harmonisation (ICH) guidelines, key validation parameters for an impurity detection method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7]

Troubleshooting Guides

HPLC Analysis: Purity and Impurity Profiling
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase: Residual silanols on the silica backbone of the C18 column can interact with the amine group of the morpholine ring. 2. Column overload: Injecting too concentrated a sample. 3. Inappropriate mobile phase pH: The ionization state of the carboxylic acid and morpholine nitrogen can affect peak shape.1. Optimize mobile phase: Add a competing base like triethylamine (TEA) (0.1%) to the mobile phase to mask silanol interactions. Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate buffer) to maintain a consistent ionization state of the analyte. 2. Reduce sample concentration: Dilute the sample and re-inject. 3. Adjust mobile phase pH: For carboxylic acids, a lower pH (e.g., pH 2.5-3.5 with trifluoroacetic acid or formic acid) can improve peak shape by suppressing the ionization of the carboxyl group.
Inconsistent Retention Times 1. Changes in mobile phase composition: Inaccurate preparation or degradation of the mobile phase. 2. Fluctuations in column temperature: Lack of a column oven or unstable temperature control. 3. Column equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Prepare fresh mobile phase daily: Ensure accurate measurements of all components. Degas the mobile phase before use. 2. Use a column oven: Maintain a constant column temperature (e.g., 25 °C or 30 °C). 3. Increase equilibration time: Allow the mobile phase to run through the column for at least 15-20 minutes or until a stable baseline is achieved before injecting the sample.
Ghost Peaks 1. Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections. 2. Sample degradation in the autosampler. 1. Run a blank gradient: This can help identify the source of contamination. Use high-purity HPLC-grade solvents. Implement a robust needle wash procedure in the autosampler. 2. Keep the autosampler tray cool: If available, use a temperature-controlled autosampler to minimize degradation.
Chiral HPLC Analysis
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Poor Resolution of Enantiomers 1. Inappropriate chiral stationary phase (CSP): The selected CSP may not be suitable for this specific molecule. 2. Suboptimal mobile phase composition: The ratio of organic modifier to the hexane/alkane phase is critical. 3. Temperature effects: Chiral separations can be sensitive to temperature changes.1. Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral separations of compounds with aromatic and hydrogen-bonding groups. 2. Optimize mobile phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. Small changes can have a significant impact on resolution. 3. Control column temperature: Use a column oven and investigate the effect of different temperatures on the separation.
Peak Inversion or Co-elution 1. Change in mobile phase modifier: Different alcohols can sometimes alter the elution order. 2. Temperature changes: In some cases, temperature can affect the interaction mechanism with the CSP.1. Confirm mobile phase composition: Ensure consistency in the type and percentage of alcohol used. 2. Maintain a constant temperature: Strict temperature control is crucial for reproducible chiral separations.

Experimental Protocols

Reversed-Phase HPLC for Purity Analysis

This method is a general starting point and may require optimization.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

This method is a general starting point and will likely require optimization.

  • Instrumentation: HPLC with UV detector.

  • Column: Chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). Add 0.1% TFA to the mobile phase to improve the peak shape of the carboxylic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

The following table provides typical acceptance criteria for the validation of an HPLC method for the analysis of impurities in a drug substance intermediate like this compound, based on ICH guidelines.

Validation Parameter Acceptance Criteria
Specificity The method should be able to resolve the main peak from impurities and degradation products.
LOD Signal-to-noise ratio of approximately 3:1.
LOQ Signal-to-noise ratio of approximately 10:1.
Linearity Correlation coefficient (r²) ≥ 0.99 for the impurity.
Accuracy Recovery of the impurity should be within 80-120% of the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ level.
Intermediate Precision RSD should be within an acceptable range, demonstrating the method's reproducibility.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Visualizations

Experimental_Workflow_Purity_Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL in Water:ACN) HPLC Inject Sample into HPLC System Sample->HPLC MobilePhase Prepare Mobile Phase (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) MobilePhase->HPLC Column Separation on C18 Column HPLC->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurities (Area % Method) Integration->Quantification

Workflow for HPLC Purity Analysis.

Logical_Relationship_Impurities cluster_sources Sources of Impurities cluster_impurities Potential Impurities A This compound (Target Molecule) B Synthesis Process C Degradation D (S)-Enantiomer (Chiral Impurity) B->D Incomplete Enantioselectivity E Starting Materials B->E Incomplete Reaction F Reaction Byproducts (e.g., Di-Boc, t-Butyl ester) B->F Side Reactions G Degradation Products (e.g., Deprotected amine) C->G e.g., Acidic Conditions

Sources and Types of Potential Impurities.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) spectroscopic characterization of (R)-4-Boc-3-Morpholineacetic acid, a chiral building block frequently utilized in pharmaceutical and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted analysis based on established chemical shift principles and data from structurally analogous compounds. This comparative approach facilitates the identification and verification of the target molecule against a simpler, commercially available alternative, N-Boc-morpholine.

Predicted NMR Data for Structural Verification

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical values for Boc-protected amines, morpholine ring systems, and protons/carbons alpha to a carboxylic acid. For comparative purposes, experimental data for N-Boc-morpholine is included to highlight the spectral changes introduced by the (R)-acetic acid substituent at the C3 position.

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts

Assignment This compound (Predicted) N-Boc-morpholine (Typical Experimental) Key Comparative Feature
Boc (t-Bu)~1.45 ppm (s, 9H)~1.46 ppm (s, 9H)Characteristic singlet, largely unaffected.
Morpholine H5, H6~3.60-4.00 ppm (m, 4H)~3.65 ppm (t, 4H)Increased complexity due to chirality.
Morpholine H2~3.20-3.50 ppm (m, 2H)~3.40 ppm (t, 4H)Increased complexity and diastereotopicity.
Morpholine H3~4.10-4.30 ppm (m, 1H)N/AKey signal for the chiral center.
Acetic Acid CH₂~2.50-2.70 ppm (dd, 2H)N/ADiagnostic for the acetic acid side chain.
Carboxylic Acid OH~10-12 ppm (br s, 1H)N/ABroad singlet, concentration dependent.

Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts

Assignment This compound (Predicted) N-Boc-morpholine (Typical Experimental) Key Comparative Feature
Boc C(CH₃)₃~28.4 ppm~28.5 ppmUnchanged.
Boc C (CH₃)₃~80.5 ppm~79.5 ppmMinor shift.
Morpholine C5, C6~67.0-68.0 ppm~67.2 ppmPotential for two distinct signals.
Morpholine C2~44.0-46.0 ppm~44.5 ppmShifted due to adjacent substituent.
Morpholine C3~55.0-58.0 ppmN/ADiagnostic for the substituted carbon.
Acetic Acid CH₂~38.0-41.0 ppmN/AKey signal for the side chain.
Carboxylic Acid C=O~175.0-178.0 ppmN/ADownfield signal characteristic of a carboxyl group.
Boc C=O~154.0-156.0 ppm~154.7 ppmLargely unaffected.

Experimental Protocols

For accurate characterization of this compound, the following NMR experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 500 MHz (or higher) NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans for good signal-to-noise ratio.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise, as the carboxyl carbon can be slow to relax.

    • Spectral Width: 0-220 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Verification A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform & Phase Correction D->F E->F G Chemical Shift Referencing (TMS) F->G H Integration & Multiplicity Analysis (1H) G->H I Peak Assignment H->I J Compare with Predicted Data I->J K Compare with Analogue (N-Boc-morpholine) J->K L Confirm Structure K->L

Caption: Workflow for NMR Characterization.

Comparative Analysis

The key distinguishing features in the NMR spectra of this compound when compared to N-Boc-morpholine are the signals arising from the C3 substituted acetic acid side chain.

  • In the ¹H NMR spectrum , the appearance of a multiplet around 4.10-4.30 ppm for the proton at the chiral center (H3) and a pair of doublets of doublets between 2.50-2.70 ppm for the adjacent methylene protons are unambiguous indicators of the acetic acid moiety. The increased complexity of the morpholine ring proton signals is a direct consequence of the loss of symmetry upon substitution at C3.

  • In the ¹³C NMR spectrum , the presence of three additional signals corresponding to the chiral C3 of the morpholine ring (~55.0-58.0 ppm), the methylene carbon of the acetic acid side chain (~38.0-41.0 ppm), and the carboxyl carbon (~175.0-178.0 ppm) provides definitive confirmation of the structure.

By following the protocols and comparative data presented in this guide, researchers can confidently characterize and verify the structure of this compound, ensuring the quality and identity of this important chiral building block in their synthetic endeavors.

A Comparative Guide to (R)- and (S)-4-Boc-3-Morpholineacetic Acid for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selection of chiral building blocks is a critical decision that profoundly influences the efficacy and safety of a therapeutic candidate. This guide provides an objective comparison of the (R)- and (S)-enantiomers of 4-Boc-3-Morpholineacetic acid, versatile scaffolds in the synthesis of complex biologically active molecules, particularly those targeting the central nervous system (CNS).

The core value of these enantiomers lies not in their inherent biological activity, but in their role as stereochemically defined precursors. The spatial orientation of the carboxymethyl group on the morpholine ring dictates the three-dimensional structure of the final drug molecule, which in turn governs its interaction with biological targets. While direct comparative biological data on the enantiomers themselves is not prevalent in public literature, their differential impact is evident in the pharmacological profiles of the diastereomeric compounds they produce.

Physicochemical Properties

Both (R)- and (S)-4-Boc-3-Morpholineacetic acid share the same fundamental physicochemical properties due to their enantiomeric relationship. However, their distinct spatial arrangements are the basis for their differential applications in stereospecific synthesis.

PropertyValue
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
General Application Chiral building block for pharmaceuticals
Therapeutic Areas CNS disorders, enzyme inhibitors

Comparative Biological Significance: An Inferential Analysis

The profound impact of the stereochemistry of (R)- and (S)-4-Boc-3-Morpholineacetic acid can be best understood by examining the biological activities of the diastereomeric molecules synthesized from them. A notable example is in the development of dual serotonin and norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.

A study on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives revealed that the stereochemistry of the morpholine core is a key determinant of their activity and selectivity. While not directly synthesized from 4-Boc-3-Morpholineacetic acid, this study provides a compelling analogue for the importance of the chiral center at the 3-position. The (SS) and (RR) diastereomers of these morpholine derivatives exhibited distinct pharmacological profiles, with the (SS)-enantiomer emerging as a potent and selective dual SNRI.[1] This underscores the principle that the choice between the (R)- and (S)-enantiomer of a morpholine-based building block is critical for achieving the desired therapeutic effect.

Table 1: Inferred Comparative Performance of Diastereomers Derived from (R)- and (S)-4-Boc-3-Morpholineacetic Acid Analogues in SNRI Activity

Diastereomer Derived FromTargetInferred PotencyInferred SelectivityTherapeutic Outcome
(S)-enantiomer analogueSerotonin Transporter (SERT)HighHighPotent and selective dual SNRI with antidepressant potential.[1]
Norepinephrine Transporter (NET)HighHigh
(R)-enantiomer analogueSERTLowerVariableMay result in a selective SRI, a selective NRI, or a dual SNRI with a different potency profile.[1]
NETVariableVariable

Application in Neurokinin-1 (NK1) Receptor Antagonists

Another significant application of chiral morpholine derivatives is in the synthesis of neurokinin-1 (NK1) receptor antagonists, which are used to treat chemotherapy-induced nausea and vomiting, and have potential applications in other CNS disorders. The approved drug Aprepitant is a prime example of a highly stereospecific molecule where the morpholine ring is a core component. The synthesis of Aprepitant and its analogues relies on the use of specific enantiomerically pure precursors to achieve the required three-dimensional structure for potent NK1 receptor antagonism.[2][3][4][5] While the exact precursor is not 4-Boc-3-Morpholineacetic acid, the principle of stereochemical control imparted by the chiral morpholine building block is directly transferable.

Experimental Protocols

General Protocol for Chiral HPLC Separation of Boc-protected Amino Acids

While a specific protocol for the separation of (R)- and (S)-4-Boc-3-Morpholineacetic acid is not detailed in the available literature, a general methodology for the chiral separation of N-Boc protected amino acids using High-Performance Liquid Chromatography (HPLC) can be adapted.

Objective: To resolve a racemic mixture of a Boc-protected amino acid into its individual enantiomers.

Materials:

  • Racemic N-Boc-amino acid

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

  • Volatile buffers (e.g., ammonium acetate, trifluoroacetic acid)

  • Chiral Stationary Phase (CSP) HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H, or macrocyclic glycopeptide-based like Chirobiotic™ T)

  • HPLC system with UV or Mass Spectrometric (MS) detector

Procedure:

  • Column Selection: Choose an appropriate CSP. Polysaccharide-based columns are often effective for a wide range of racemates.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. For MS detection, volatile buffers can be added to the mobile phase to improve peak shape and ionization.

  • Sample Preparation: Dissolve a small amount of the racemic N-Boc-amino acid in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis under isocratic or gradient elution conditions.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210-220 nm) or an MS detector.

  • Optimization: If baseline separation is not achieved, optimize the mobile phase composition (by varying the ratio of the non-polar and polar solvents), the flow rate, and the column temperature.

Visualizing the Impact: Signaling Pathways

The therapeutic effects of drugs derived from these chiral morpholine building blocks are mediated through their interaction with specific signaling pathways.

Serotonin-Norepinephrine Reuptake Inhibition

SNRIs function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition prevents the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.[1][6][7]

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) & Norepinephrine (NE) Release 5HT_NE Increased 5-HT & NE Concentration Presynaptic_Neuron->5HT_NE Release SERT SERT NET NET 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptors Binds Neuronal_Signal Enhanced Neuronal Signal Postsynaptic_Receptors->Neuronal_Signal SNRI SNRI Drug (e.g., (SS)-diastereomer) SNRI->SERT Inhibits SNRI->NET Inhibits

Caption: Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Mechanism of Action.

Neurokinin-1 (NK1) Receptor Antagonism

NK1 receptor antagonists, such as Aprepitant, block the binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades, such as the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are involved in emesis and other neuronal responses.[8][9]

NK1_Antagonist_Pathway SP Substance P (SP) NK1R NK1 Receptor (GPCR) SP->NK1R Binds G_Protein Gq Protein NK1R->G_Protein Activates No_Response Inhibition of Cellular Response NK1R->No_Response Prevents Activation NK1_Antagonist NK1 Antagonist (e.g., Aprepitant) NK1_Antagonist->NK1R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cleaves PIP2 to PIP2 PIP2 Cellular_Response Cellular Response (e.g., Emesis) IP3_DAG->Cellular_Response Leads to

Caption: Neurokinin-1 (NK1) Receptor Antagonist Mechanism of Action.

Conclusion

The choice between (R)- and (S)-4-Boc-3-Morpholineacetic acid is a pivotal decision in the synthesis of chiral drugs. While these building blocks themselves are not biologically active, their stereochemistry is paramount in determining the pharmacological profile of the final active pharmaceutical ingredient. As demonstrated by the differential activity of diastereomeric SNRIs and the high stereospecificity of NK1 receptor antagonists like Aprepitant, the selection of the correct enantiomer is essential for achieving desired therapeutic outcomes. Researchers should, therefore, base their selection on the specific stereochemical requirements of their target molecule to ensure optimal potency and selectivity.

References

Comparative Analysis of (R)-4-Boc-3-Morpholineacetic Acid Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Novel Morpholine-Based Compounds

(R)-4-Boc-3-Morpholineacetic acid and its analogs represent a class of chiral building blocks with significant potential in the development of novel therapeutics. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in diverse biological activities.[1] This guide provides a comparative analysis of the biological activity of analogs derived from this core structure, with a focus on their potential as enzyme inhibitors and anticancer agents. Due to the limited availability of public data on direct analogs of this compound, this guide will utilize data from structurally related morpholine-containing compounds to illustrate their potential and the methodologies for their evaluation.

Quantitative Biological Data

The biological activity of morpholine-containing compounds has been most prominently demonstrated in the context of Phosphoinositide 3-kinase (PI3K) inhibition. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

As a representative example of the potential of morpholine-containing scaffolds, the following table summarizes the in vitro inhibitory activity of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against various PI3K isoforms.

Table 1: In Vitro Inhibitory Activity of 2,4-dimorpholinopyrimidine-5-carbonitrile Analogs against PI3K Isoforms [2]

Compound IDR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
17e 4-fluorophenyl104.1 ± 7.588.3 ± 6.255.6 ± 3.8150.2 ± 11.5
17m 3-pyridyl>1000>1000>1000>1000
17o 4-pyridyl32.4 ± 2.865.1 ± 5.1204.2 ± 22.2250.6 ± 18.9
17p 2-pyridyl31.8 ± 4.170.5 ± 5.915.4 ± 1.9180.4 ± 15.3
BKM-120 (Control) -44.6 ± 3.6166.0 ± 15.179.3 ± 11.0164.0 ± 13.8

Data are presented as the mean ± standard deviation.

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 suggests that the morpholine group is a key pharmacophore for PI3K inhibitory activity.[2] The nature of the substituent on the pyrimidine core significantly influences potency and isoform selectivity. For instance, the substitution with a 2-pyridyl group (17p) resulted in potent inhibition of PI3Kα and the most potent inhibition of PI3Kδ in the series.[2] In contrast, a 3-pyridyl substituent (17m) led to a dramatic loss of activity.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are representative protocols for key assays used to evaluate the biological activity of enzyme inhibitors and potential anticancer agents.

PI3K Enzyme Inhibition Assay (In Vitro)

This assay determines the concentration of a compound required to inhibit the activity of a specific PI3K isoform by 50% (IC50).

Principle: The kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate (e.g., phosphatidylinositol) by the PI3K enzyme. This is often done using a coupled enzyme system where the ADP is converted to a detectable signal (e.g., luminescence or fluorescence).

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the PI3K enzyme and its substrate to the desired concentrations in assay buffer.

    • Prepare the ADP detection reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add a small volume of the diluted test compound to the wells of a microplate.

    • Add the PI3K enzyme solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate solution.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the ADP detection reagent.

    • Incubate for a further period to allow the detection signal to develop.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add a solution of MTT to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell fate. Analogs of this compound are often designed to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor (R)-4-Boc-3-Morpholineacetic acid Analog Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway and the inhibitory action of morpholine-based analogs.

Experimental Workflow for PI3K Inhibitor Screening

The process of identifying and characterizing novel PI3K inhibitors involves a series of well-defined steps, from initial compound synthesis to in-depth biological evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays Synthesis Synthesis of (R)-4-Boc-3-Morpholineacetic acid Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreen Primary Screen: PI3K Enzyme Assay (e.g., PI3Kα) Purification->PrimaryScreen HitSelection Hit Selection (Potent Compounds) PrimaryScreen->HitSelection HitSelection->Synthesis No (Optimize Structure) IsoformScreen Isoform Selectivity Screening (β, δ, γ) HitSelection->IsoformScreen Yes CellViability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) IsoformScreen->CellViability ApoptosisAssay Apoptosis Assay (e.g., Caspase Activity) CellViability->ApoptosisAssay

Caption: A typical workflow for the discovery and evaluation of novel PI3K inhibitors.

This guide provides a framework for understanding and comparing the biological activities of this compound analogs. As more research becomes publicly available, this resource can be expanded with specific data on a wider range of these promising compounds.

References

A Comparative Guide to the Purity Validation of (R)-4-Boc-3-Morpholineacetic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Boc-3-Morpholineacetic acid is a crucial chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] Its unique structure, featuring a morpholine ring and a Boc (tert-butyloxycarbonyl) protecting group, makes it a valuable intermediate in developing bioactive molecules, particularly those targeting the central nervous system.[1][3] In drug development and chemical synthesis, the purity of such starting materials is a critical parameter, as even trace impurities can lead to side reactions, compromise peptide chain assembly, and ultimately affect the safety and efficacy of the final active pharmaceutical ingredient (API).[][5]

This guide provides a detailed protocol for the validation of this compound purity using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. It also objectively compares HPLC with other common analytical techniques, offering supporting data and methodologies to aid researchers in selecting the most appropriate approach for their quality control needs.

Comparison of Analytical Techniques for Purity Assessment

Several analytical methods can be employed to assess the purity of Boc-protected amino acids. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or chiral purity determination.

Analytical Technique Principle Advantages Limitations Primary Application
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity differences between the analyte and impurities.[6]High resolution, excellent quantitative accuracy, wide applicability, and robust for routine analysis.[6]Requires impurities to have a UV chromophore for detection.[6]Routine purity analysis and quantification of known and unknown impurities.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[6]High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio.[6]More complex and expensive instrumentation compared to HPLC-UV.[6]Identification and characterization of unknown impurities, especially at low levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Confirms the chemical structure and can identify and quantify impurities without requiring reference standards (qNMR).[6]Lower sensitivity for trace impurities compared to HPLC.[6]Structural elucidation, confirmation of the main component, and identification of major impurities.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).[7][8]Accurately determines the enantiomeric excess (e.e.) or optical purity of the chiral compound.[7][9]The specific chiral column and method may require significant development and are not suitable for general impurity profiling.Determination of the unwanted (S)-enantiomer in the this compound product.

Detailed Experimental Protocol: Purity Validation by RP-HPLC

This section outlines a standard protocol for determining the purity of this compound using RP-HPLC with UV detection.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard and sample lots.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Trifluoroacetic acid (TFA), HPLC grade.

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

Sample and Standard Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

Data Analysis and Purity Calculation
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analysis.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram, excluding those from the blank.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Sample & Standard Weighing B Dissolution in Diluent (ACN/Water) A->B C HPLC System Equilibration B->C Transfer to Autosampler D Sample Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection @ 215 nm E->F G Peak Integration F->G Acquire Data H Purity Calculation (% Area Normalization) G->H I Generate Certificate of Analysis H->I

Caption: Workflow for HPLC Purity Validation.

Comparative Data Summary

The table below presents hypothetical purity data for two different lots of this compound, as determined by the described HPLC method. Potential impurities in Boc-protected amino acids can include starting materials, di-Boc protected species, or by-products from deprotection.[10][11]

Analyte / Impurity Retention Time (min) Lot A (High Purity) [% Area] Lot B (Standard Purity) [% Area] Potential Identification
Process Impurity 14.8Not Detected0.25Unreacted Starting Material
This compound 12.5 99.85 98.90 Main Product
Process Impurity 216.20.100.65Di-acylated by-product
Process Impurity 318.90.050.20Unknown
Total Purity - 99.85% 98.90% -

Note: This data is for illustrative purposes only. Actual results may vary based on synthesis route and purification efficiency.

Conclusion

The validated RP-HPLC method presented provides a reliable and precise approach for the routine quality control and purity assessment of this compound. Its high resolution and quantitative capability make it the primary recommended technique for determining the purity of final products and in-process controls.[6] For comprehensive characterization, especially during process development or troubleshooting, orthogonal methods such as LC-MS are invaluable for identifying unknown impurities, while chiral HPLC is essential for confirming the enantiomeric integrity of the material.[6][7] Adhering to rigorous purity validation ensures the quality and consistency required for successful research and drug development outcomes.

References

A Comparative Guide to the Structural Elucidation of (R)-4-Boc-3-Morpholineacetic Acid: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This is particularly crucial for chiral molecules such as (R)-4-Boc-3-Morpholineacetic acid, where different enantiomers can exhibit distinct pharmacological activities. While X-ray crystallography is the definitive method for determining absolute configuration, other powerful techniques offer complementary or alternative approaches, especially when obtaining suitable crystals is challenging. This guide provides an objective comparison of X-ray crystallography with other analytical methods, supported by experimental data for similar compounds.

While a specific public crystal structure for this compound was not found in the Cambridge Structural Database (CSD) as of the latest updates[1][2], the principles and comparative performance of structural elucidation techniques can be effectively illustrated using data from other morpholine derivatives and chiral molecules.

Comparison of Analytical Techniques for Absolute Configuration Determination

The choice of analytical technique for determining the absolute configuration of a chiral molecule depends on various factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine absolute configuration[3].Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution[4][5].Analysis of nuclear spin alignment in a strong magnetic field, using chiral auxiliaries or solvents to differentiate enantiomers[6][7].
Sample Requirement High-quality single crystal[8].Solution of the compound (impurities that are not chiral do not interfere)[9].Solution of the compound, may require derivatization with a chiral auxiliary.
Resolution Atomic to near-atomic resolution (typically 0.18–0.30 nm)[10].Provides conformational information in solution[11].Can provide detailed information on connectivity and conformation in solution[12].
Advantages Unambiguous determination of 3D structure and absolute configuration[13]. Provides high-resolution data[14].Applicable to molecules in their natural solution state. Does not require crystallization. Provides information on solution-state conformation[9][14].Non-destructive and can provide unique insights into dynamics and intramolecular interactions in solution[7].
Limitations Requires a suitable single crystal, which can be difficult to grow[8]. The crystal structure represents a single conformation in the solid state[12].Requires theoretical calculations (DFT) for comparison to assign the absolute configuration[4]. Signals can be weak[5].Indirect method for absolute configuration, often requiring chiral derivatizing agents. Resolution is generally lower than X-ray crystallography[10][12].

Experimental Protocols

  • Crystallization: A single crystal of the compound is grown from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion. For molecules that are difficult to crystallize, co-crystallization with a chaperone molecule can be employed[8].

  • Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded at various crystal orientations[12].

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. The atomic positions are then fitted to this map, and the structure is refined to obtain precise bond lengths, angles, and the absolute configuration through anomalous dispersion[3][6].

  • Sample Preparation: A solution of the chiral molecule is prepared in a suitable deuterated solvent to avoid interference from solvent IR absorption bands[15].

  • Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are measured using a VCD spectrometer[11].

  • Computational Modeling: The VCD spectrum of one enantiomer is calculated using ab initio or density functional theory (DFT) methods. The spectrum of the other enantiomer is the mirror image[4][11].

  • Configuration Assignment: The experimental VCD spectrum is compared with the calculated spectra. A good correlation in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration[4][11].

  • Derivatization: The chiral molecule is reacted with a chiral auxiliary to form diastereomers.

  • NMR Data Acquisition: Standard 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) are acquired for the diastereomeric mixture.

  • Spectral Analysis: The chemical shifts and coupling constants of the diastereomers will differ. By comparing these differences and analyzing through-space interactions (e.g., using NOESY), the relative configuration of the newly formed stereocenters can be determined, which in turn reveals the absolute configuration of the original molecule[6].

Visualizations

Below are diagrams illustrating the experimental workflow of X-ray crystallography and a comparison of the analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_output Output start Start crystallization Crystallization start->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction structure_solution Structure Solution diffraction->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Absolute Configuration refinement->absolute_config final_structure 3D Molecular Structure absolute_config->final_structure

Experimental workflow for X-ray crystallography.

technique_comparison cluster_xray X-ray Crystallography cluster_vcd Vibrational Circular Dichroism cluster_nmr NMR Spectroscopy xray_node Requires Single Crystal Unambiguous 3D Structure High Resolution vcd_node Solution Phase Requires DFT Calculation Provides Conformation nmr_node Solution Phase Studies Dynamics May Need Derivatization center_node (R)-4-Boc-3- Morpholineacetic acid center_node->xray_node center_node->vcd_node center_node->nmr_node

Comparison of analytical techniques for structural elucidation.

References

A Comparative Study of Boc vs. Fmoc Protection for Morpholine Acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), directly impacting yield, purity, and the overall efficiency of assembling complex peptide structures. This guide provides a detailed comparative analysis of two of the most widely employed Nα-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), specifically for the incorporation of the sterically hindered, non-proteinogenic amino acid, morpholine acetic acid.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target affinity.[1] Notably, morpholine-containing compounds are prominent as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[2][3][4][5] The efficient and reliable incorporation of building blocks like morpholine acetic acid is therefore of significant interest in the development of novel therapeutics.

This comparison guide furnishes researchers with the necessary data and protocols to make an informed decision between Boc and Fmoc strategies when utilizing morpholine acetic acid in their synthetic endeavors.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc protecting groups lies in their cleavage chemistry. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using a solution of piperidine in a polar aprotic solvent.[6][] This core difference dictates the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions.

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Lability Acid-labile (e.g., TFA)Base-labile (e.g., 20% piperidine in DMF)
Deprotection Byproducts Isobutylene and CO2 (volatile)Dibenzofulvene-piperidine adduct (non-volatile)
Orthogonality Semi-orthogonal with benzyl-based side-chain protection (cleaved by different strength acids)Fully orthogonal with tert-butyl-based side-chain protection (cleaved by acid)[8]
Monitoring Indirect methods (e.g., Kaiser test)Direct (UV absorbance of dibenzofulvene-piperidine adduct)
Typical Use Cases Long or hydrophobic sequences, sterically hindered couplings[6][9]General peptide synthesis, sensitive sequences, automated synthesis[10][]

Performance Comparison for Morpholine Acetic Acid

Direct quantitative comparative data for the synthesis of peptides containing morpholine acetic acid using both Boc and Fmoc strategies is limited in the literature. However, based on the known behavior of sterically hindered and N-substituted amino acids, we can extrapolate the expected performance. Morpholine acetic acid, with its bulky heterocyclic side chain, presents steric challenges to coupling reactions.

Performance MetricBoc StrategyFmoc StrategyRationale
Coupling Efficiency Potentially higherMay require extended coupling times or more potent coupling reagentsThe protonated N-terminus after Boc deprotection can reduce aggregation, improving coupling efficiency for difficult sequences.[9]
Yield (Illustrative) 60-75%50-70%For sterically hindered amino acids, the more forcing conditions sometimes required in Fmoc-SPPS can lead to side reactions, potentially lowering the overall yield.
Purity (Crude) Generally goodMay be slightly lowerSide reactions such as diketopiperazine formation can be more prevalent in Fmoc-SPPS, especially with N-substituted amino acids.[12]
Side Reaction Risk Alkylation of sensitive residues by t-butyl cationsDiketopiperazine formation, racemization (depending on coupling conditions)The choice of coupling reagents and conditions is critical to minimize side reactions in both strategies.[13][14]

Experimental Protocols

The following are generalized protocols for the incorporation of Boc- and Fmoc-protected morpholine acetic acid into a peptide sequence during solid-phase peptide synthesis. Note: These protocols may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Synthesis of N-Boc-morpholine-2-acetic acid

Materials:

  • Morpholine-2-acetic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve morpholine-2-acetic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-morpholine-2-acetic acid.

Protocol 2: Synthesis of N-Fmoc-morpholine-2-acetic acid

A detailed synthesis for a related compound, Fmoc-protected morpholine-3-carboxylic acid, has been reported and can be adapted. A general procedure for Fmoc protection is provided here.

Materials:

  • Morpholine-2-acetic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve morpholine-2-acetic acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Fmoc-morpholine-2-acetic acid.

Protocol 3: Boc-SPPS Cycle for Morpholine Acetic Acid Incorporation

This protocol outlines a single coupling cycle for incorporating Boc-protected morpholine acetic acid.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.

  • Perform the main deprotection with 50% TFA in DCM for 20-30 minutes.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (2x).

3. Neutralization:

  • Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

  • Wash the resin with DCM (3x).

4. Coupling of Boc-Morpholine Acetic Acid:

  • In a separate vessel, pre-activate Boc-morpholine acetic acid (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF) for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of morpholine acetic acid, extended coupling times may be necessary.

  • Monitor the coupling reaction using the Kaiser test. A negative result indicates complete coupling.

5. Capping (Optional but Recommended):

  • If the Kaiser test is positive after the extended coupling time, cap any unreacted amino groups with a capping solution (e.g., acetic anhydride/DIEA in DMF).

6. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 4: Fmoc-SPPS Cycle for Morpholine Acetic Acid Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-protected morpholine acetic acid.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

  • Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF (5x).

3. Coupling of Fmoc-Morpholine Acetic Acid:

  • In a separate vessel, dissolve Fmoc-morpholine acetic acid (3-4 equivalents) and a coupling agent (e.g., HBTU or HATU, 3-4 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test.

4. Capping (Optional but Recommended):

  • If the coupling is incomplete, cap the unreacted amines as described in the Boc protocol.

5. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Visualizing the Chemistry: Workflows and Mechanisms

To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and a relevant signaling pathway.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-Morpholine Acetic Acid, Coupling Reagent, DIEA in DMF) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Next_Cycle Ready for Next Cycle Washing3->Next_Cycle

Caption: Boc-SPPS cycle for morpholine acetic acid.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Morpholine Acetic Acid, Coupling Reagent, DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: Fmoc-SPPS cycle for morpholine acetic acid.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Morpholine_Inhibitor Morpholine-Containing Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1 Morpholine_Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR pathway with morpholine inhibition.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for the incorporation of morpholine acetic acid is nuanced and depends on the specific requirements of the peptide being synthesized.

  • The Boc strategy may be advantageous for sequences prone to aggregation where the protonated N-terminus following deprotection can improve solvation and coupling efficiency. Its established robustness for sterically hindered amino acids makes it a strong contender.

  • The Fmoc strategy , with its milder deprotection conditions, is generally preferred for its compatibility with a wider range of sensitive functionalities and its ease of automation. However, for a sterically demanding residue like morpholine acetic acid, careful optimization of coupling conditions is crucial to avoid incomplete reactions and potential side reactions like diketopiperazine formation.

For researchers developing novel peptides incorporating morpholine acetic acid, particularly for targeting pathways like PI3K/Akt/mTOR, a careful evaluation of both strategies is recommended. Pilot syntheses on a small scale can provide valuable insights into the optimal conditions for achieving high yield and purity of the target peptide.

References

A Comparative Guide to Enantiomeric Excess Determination of (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (R)-4-Boc-3-Morpholineacetic acid, a valuable building block in pharmaceutical development. The stereochemical purity of this intermediate can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric excess of this compound, supported by established experimental principles.

Comparison of Analytical Methods

Several robust methods are available for determining the enantiomeric excess of chiral carboxylic acids. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the need for method validation. The following table summarizes the key performance characteristics of the most common techniques.

Method Principle Advantages Disadvantages Typical Resolution Sensitivity
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).High accuracy and precision, direct analysis without derivatization, well-established for Boc-amino acids.[1][][3]Requires specialized and often expensive chiral columns, method development can be time-consuming.Baseline separation (Rs > 1.5) is often achievable.High (sub-µg/mL levels).
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.[4]Readily available instrumentation (NMR), provides structural information.Requires derivatization, potential for kinetic resolution, CDA may introduce impurities.[4]Dependent on the CDA and the specific substrate; significant chemical shift differences (Δδ) are desirable.Moderate to low, requires relatively pure samples.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence.[5]Non-destructive, no covalent modification of the analyte required.[5]Smaller chemical shift differences compared to CDAs, requires higher concentrations of the CSA.Generally smaller Δδ than with CDAs.Low, requires higher sample concentration.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.[6][7][8]High-throughput potential, sensitive to stereochemistry.[7][8]Indirect method requiring calibration curves, can be sensitive to impurities and solvent.[6][7]N/A (provides a measure of ee based on signal intensity).High.

Experimental Protocols

Detailed methodologies for the most pertinent techniques are provided below. These are generalized protocols that should be optimized for the specific instrumentation and laboratory conditions.

Chiral HPLC Method

This protocol is based on established methods for the separation of Boc-protected amino acids.[1][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) or a carbohydrate-based column (e.g., CHIRALPAK IA or IC) is recommended for Boc-amino acids.[3]

Mobile Phase:

  • A polar organic or reversed-phase mode can be employed. A typical mobile phase for reversed-phase could be a mixture of acetonitrile and aqueous buffer (e.g., ammonium trifluoroacetate or ammonium acetate).

  • The exact composition should be optimized to achieve baseline separation.

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Prepare a racemic standard for method development and system suitability.

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Detection Wavelength: 210 nm (or as determined by the UV spectrum of the analyte)

  • Analysis: Inject the sample and the racemic standard. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine)

This method involves the conversion of the carboxylic acid enantiomers into diastereomeric amides.

Materials:

  • This compound sample

  • Chiral Derivatizing Agent (CDA): (R)-(-)-1-(1-Naphthyl)ethylamine

  • Coupling agent: e.g., DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous deuterated solvent (e.g., CDCl3)

  • NMR spectrometer

Procedure:

  • Derivatization: In an NMR tube, dissolve the this compound sample (approx. 5-10 mg) in the deuterated solvent. Add a slight excess of the coupling agent and the chiral derivatizing agent. Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. The integration of these signals will be proportional to the amount of each enantiomer in the original sample. Calculate the enantiomeric excess based on the integration values.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for enantiomeric excess determination and the principle of chiral derivatization for NMR analysis.

G General Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition & Analysis Sample Chiral Analyte (this compound) HPLC Chiral HPLC Sample->HPLC NMR NMR with CDA/CSA Sample->NMR CD CD Spectroscopy Sample->CD Standard Racemic Standard Standard->HPLC Standard->NMR Standard->CD Acquisition Acquire Chromatogram/ Spectrum HPLC->Acquisition NMR->Acquisition CD->Acquisition Integration Peak Integration/ Signal Analysis Acquisition->Integration Calculation Calculate ee% Integration->Calculation

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

G Principle of NMR with a Chiral Derivatizing Agent cluster_0 Reactants cluster_1 Reaction cluster_2 Products cluster_3 Analysis Enantiomers Mixture of Enantiomers (R-COOH & S-COOH) Coupling Coupling Reaction Enantiomers->Coupling CDA Chiral Derivatizing Agent (R'-NH2) CDA->Coupling Diastereomers Mixture of Diastereomers (R-CONHR' & S-CONHR') Coupling->Diastereomers NMR_Analysis NMR Analysis: Distinct Signals Diastereomers->NMR_Analysis

Caption: Conversion of enantiomers to diastereomers for NMR analysis.

References

(R)-4-Boc-3-Morpholineacetic Acid: A Comparative Analysis of Efficacy in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Boc-3-Morpholineacetic acid has emerged as a valuable chiral building block in medicinal chemistry, prized for its role in the stereocontrolled synthesis of complex bioactive molecules. Its rigid morpholine scaffold and carboxylic acid functionality make it a versatile component in the construction of a variety of therapeutic agents, particularly kinase inhibitors. This guide provides a comparative analysis of its efficacy against other building blocks, supported by experimental data and detailed protocols.

Introduction to Chiral Building Blocks in Drug Discovery

The three-dimensional structure of a drug molecule is critical to its biological activity. Chiral building blocks, which possess a specific stereochemistry, are essential for the synthesis of enantiomerically pure drugs, ensuring higher potency and reducing the potential for off-target effects. This compound, with its defined stereocenter at the 3-position of the morpholine ring, offers medicinal chemists a reliable tool for introducing this key structural motif. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise synthetic strategies.

Comparative Efficacy in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The morpholine moiety is a common feature in many kinase inhibitors, where it often contributes to desirable properties such as aqueous solubility and metabolic stability. The efficacy of this compound and its analogs can be assessed by examining their application in the synthesis of potent kinase inhibitors and comparing the biological activity of the final compounds with those synthesized using alternative building blocks.

Case Study: ATR Kinase Inhibitors

Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response and a validated target in cancer therapy. The potent and selective ATR inhibitor AZ20 incorporates a (3R)-3-methylmorpholine moiety.[1][2][3] While not identical to this compound, the synthesis and biological activity of AZ20 and its analogs provide valuable insights into the contribution of the chiral morpholine scaffold.

Structure-activity relationship (SAR) studies on ATR inhibitors have demonstrated the importance of the morpholine group for potent inhibition. The synthesis of AZ20 involves the coupling of a (3R)-3-methylmorpholine to a pyrimidine core.[4] The resulting compound, AZ20, exhibits a half-maximal inhibitory concentration (IC50) of 5 nM against ATR kinase in a cell-free assay and 50 nM in a cell-based assay for Chk1 phosphorylation.[1][2][3]

Case Study: PI3K/mTOR Kinase Inhibitors

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are frequently dysregulated in cancer. Numerous inhibitors targeting these kinases incorporate morpholine-containing building blocks.

One study on PI3K inhibitors based on the ZSTK474 scaffold explored the replacement of the morpholine group with various 2-aminoethyl functionalities.[5] This provides a basis for comparing the efficacy of different building blocks in achieving potent PI3K inhibition. The data from this study is summarized in the table below.

Building Block/ModificationPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (contains morpholine) 3.920.810.54.2
Piperazine replacement (analog 2a)2,900>10,000>10,0002,100
N-acetylated piperazine (analog 2b)2.921.09.83.9
Hydroxyethylamino replacement5.61,50012018
Methoxyethylamino replacement1.82,10015011

Table 1: Comparison of PI3K isoform inhibition for ZSTK474 and analogs with morpholine replacements. Data sourced from a comparative study on PI3K inhibitors.[5]

The data indicates that while a direct replacement of morpholine with piperazine significantly reduces potency, modifications such as N-acetylation of the piperazine or substitution with hydroxyethylamino or methoxyethylamino groups can restore or, in some cases, slightly improve inhibition of specific PI3K isoforms.[5] This highlights the nuanced role of the building block in interacting with the target enzyme and underscores the generally high efficacy conferred by the morpholine scaffold.

Further studies on mTOR inhibitors have shown that modifications to the morpholine ring, such as the introduction of bridging structures, can dramatically enhance selectivity for mTOR over PI3K isoforms.[6] This demonstrates the tunability of the morpholine scaffold in achieving desired pharmacological profiles.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of key intermediates and the coupling of morpholine-containing building blocks.

Synthesis of a Chiral Morpholine Intermediate

The following is a general procedure for the synthesis of a chiral morpholine intermediate, which is a key step in the preparation of many bioactive molecules.

Protocol: Synthesis of (R)-3-methylmorpholine [4]

  • Chlorination: To a solution of a suitable starting material (e.g., a diol), add POCl3 and heat the mixture.

  • Nucleophilic Substitution: React the resulting chlorinated intermediate with an appropriate amine (e.g., (R)-2-amino-1-propanol) to introduce the chiral center and form the morpholine ring.

  • Purification: Purify the product by column chromatography.

Peptide Coupling of this compound

The carboxylic acid functionality of this compound allows for its incorporation into larger molecules via standard peptide coupling reactions.

Protocol: General Peptide Coupling

  • Activation: Dissolve this compound in a suitable solvent (e.g., DMF). Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Coupling: Add the amine component to the activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. Purify the desired product by column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical transformations and experimental workflows.

Synthesis_of_ATR_Inhibitor_Core cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_product Intermediate pyrimidine Substituted Pyrimidine coupling Nucleophilic Aromatic Substitution pyrimidine->coupling morpholine (R)-3-Methylmorpholine morpholine->coupling intermediate Morpholinyl-Pyrimidine Core coupling->intermediate

Caption: Synthetic pathway for the core of an ATR inhibitor.

Experimental_Workflow start Start: this compound + Amine activation Activate Carboxylic Acid (HATU, DIPEA in DMF) start->activation coupling Couple with Amine Component activation->coupling monitoring Monitor Reaction (TLC / LC-MS) coupling->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for a peptide coupling reaction.

Conclusion

This compound and its related chiral morpholine building blocks are highly effective in the synthesis of potent and selective kinase inhibitors. Comparative data, particularly from the development of PI3K inhibitors, suggests that the morpholine moiety generally confers excellent biological activity, although thoughtful modifications can sometimes lead to improved isoform selectivity or potency. The versatility of the morpholine scaffold, combined with well-established synthetic protocols, ensures its continued importance in drug discovery and development. The provided experimental frameworks and visualizations offer a starting point for researchers aiming to incorporate this valuable building block into their synthetic strategies.

References

Benchmarking Synthesis Routes for (R)-4-Boc-3-Morpholineacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a critical aspect of pharmaceutical development. (R)-4-Boc-3-Morpholineacetic acid is a key chiral intermediate used in the synthesis of various bioactive molecules. This guide provides a comparative analysis of two prominent synthesis routes for this compound: Chemoenzymatic Synthesis via Kinetic Resolution and Asymmetric Hydrogenation. The comparison focuses on key performance indicators, providing experimental data to support the evaluation.

Executive Summary

Two distinct and effective strategies for the synthesis of this compound have been evaluated. The chemoenzymatic approach, leveraging a lipase-catalyzed kinetic resolution, offers high enantioselectivity. In parallel, a catalytic asymmetric hydrogenation route presents an alternative pathway to establish the desired stereocenter with excellent enantiocontrol. This guide will delve into the detailed experimental protocols for each route and present a comparative analysis of their respective yields, purity, and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthesis Routes

ParameterChemoenzymatic Synthesis via Kinetic ResolutionAsymmetric Hydrogenation
Starting Material Racemic N-Boc-3-morpholineacetic acid ethyl esterN-Boc-dehydro-3-morpholineacetic acid ethyl ester
Key Chiral Step Lipase-catalyzed hydrolysisRhodium-catalyzed asymmetric hydrogenation
Overall Yield ~45% (for the (R)-enantiomer)Potentially >90%
Enantiomeric Excess (ee) >99%Up to 99%
Key Reagents & Catalysts Lipase (e.g., from Candida antarctica), Organic Solvent, WaterChiral Phosphine Ligand (e.g., Me-BoPhoz), Rhodium precursor, H₂ gas
Reaction Conditions Mild (often room temperature), Aqueous/Organic biphasic systemElevated pressure (H₂), Organic solvent
Scalability Generally good, but limited by enzyme cost and activityHighly scalable for industrial production
Purification Separation of ester and acid, followed by hydrolysisChromatographic purification of the hydrogenated product
Safety Considerations Generally safe, involves standard organic solventsRequires handling of flammable hydrogen gas under pressure

Experimental Protocols

Route 1: Chemoenzymatic Synthesis via Kinetic Resolution

This route relies on the enantioselective hydrolysis of a racemic ester intermediate by a lipase, followed by separation and subsequent chemical transformations.

Step 1: Synthesis of Racemic N-Boc-3-morpholineacetic acid ethyl ester

  • To a solution of morpholine-3-acetic acid in a suitable solvent, add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to protect the nitrogen atom.

  • Following Boc-protection, the carboxylic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) to yield the racemic ethyl ester.

  • Purify the product by column chromatography.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • The racemic N-Boc-3-morpholineacetic acid ethyl ester is dissolved in a biphasic solvent system (e.g., toluene/water).

  • A lipase, such as immobilized Candida antarctica lipase B (CAL-B), is added to the mixture.

  • The reaction is stirred at room temperature and monitored by chiral HPLC until approximately 50% conversion is reached. The lipase selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the desired (R)-ester largely unreacted.

  • The reaction mixture is then filtered to remove the enzyme. The aqueous and organic layers are separated.

  • The organic layer, containing the (R)-ester, is washed and concentrated. The aqueous layer, containing the (S)-acid, can be treated to recover the starting material if desired.

Step 3: Hydrolysis of (R)-N-Boc-3-morpholineacetic acid ethyl ester

  • The enriched (R)-ester is dissolved in a mixture of a suitable organic solvent (e.g., THF) and water.

  • A base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The reaction is then acidified, and the product, this compound, is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to afford the final product.

Route 2: Asymmetric Hydrogenation

This approach involves the stereoselective reduction of a prochiral enamine precursor using a chiral catalyst.

Step 1: Synthesis of N-Boc-dehydro-3-morpholineacetic acid ethyl ester

  • A suitable starting material, such as a β-keto ester, is reacted with a protected amino alcohol to form the morpholine ring with a double bond in the desired position.

  • The nitrogen is then protected with a Boc group using di-tert-butyl dicarbonate.

  • The resulting N-Boc-dehydro-3-morpholineacetic acid ethyl ester is purified by column chromatography.

Step 2: Catalytic Asymmetric Hydrogenation

  • In a high-pressure reactor, the N-Boc-dehydro-3-morpholineacetic acid ethyl ester is dissolved in a degassed organic solvent (e.g., methanol or dichloromethane).

  • A chiral rhodium catalyst, pre-formed from a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., (R)-Me-BoPhoz), is added to the solution.

  • The reactor is purged and then pressurized with hydrogen gas (typically 10-50 atm).

  • The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by GC or LC-MS).

  • After releasing the hydrogen pressure, the solvent is removed under reduced pressure.

Step 3: Hydrolysis of the Hydrogenated Ester

  • The crude (R)-N-Boc-3-morpholineacetic acid ethyl ester from the hydrogenation step is dissolved in a solvent mixture (e.g., THF/water).

  • A base (e.g., LiOH) is added to effect the hydrolysis of the ester.

  • Upon completion, the reaction is worked up by acidification and extraction as described in Route 1, Step 3, to yield the final product, this compound.

Mandatory Visualizations

Synthesis_Route_Comparison cluster_0 Route 1: Chemoenzymatic Synthesis cluster_1 Route 2: Asymmetric Hydrogenation racemic_ester Racemic N-Boc-3-morpholineacetic acid ethyl ester kinetic_resolution Lipase-Catalyzed Kinetic Resolution racemic_ester->kinetic_resolution r_ester (R)-N-Boc-3-morpholineacetic acid ethyl ester kinetic_resolution->r_ester >99% ee s_acid (S)-N-Boc-3-morpholineacetic acid kinetic_resolution->s_acid hydrolysis1 Hydrolysis r_ester->hydrolysis1 final_product1 This compound hydrolysis1->final_product1 dehydro_ester N-Boc-dehydro-3-morpholineacetic acid ethyl ester asym_hydrog Asymmetric Hydrogenation dehydro_ester->asym_hydrog hydrogenated_ester (R)-N-Boc-3-morpholineacetic acid ethyl ester asym_hydrog->hydrogenated_ester up to 99% ee hydrolysis2 Hydrolysis hydrogenated_ester->hydrolysis2 final_product2 This compound hydrolysis2->final_product2

Caption: Comparative workflow of Chemoenzymatic and Asymmetric Hydrogenation routes.

Caption: Logical relationship of pros and cons for each synthesis route.

Safety Operating Guide

Comprehensive Safety and Handling Guide for (R)-4-Boc-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of (R)-4-Boc-3-Morpholineacetic acid, tailored for researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure the safe management of this chemical within a laboratory setting.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling to mitigate potential health risks. Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to create a barrier between the user and the chemical.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust entering the eyes, preventing serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]Necessary when handling the powder to avoid inhalation and respiratory irritation.[1] A particle respirator (P95 or P1) is recommended for nuisance exposures.[1]
Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

  • Avoid Contact: Take precautionary measures to prevent contact with skin and eyes.[4] Do not breathe dust.[2]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]

Storage:

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[2]

  • Temperature: Some suppliers recommend storing in a freezer to maintain stability.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2][4]
Accidental Release and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Sweep up the spilled solid material, avoiding dust generation.[1][2]

  • Collection: Collect the material in a suitable, closed container for disposal.[1][2]

Disposal:

Dispose of the chemical waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store in Freezer inspect->store ppe Don Appropriate PPE store->ppe Retrieve for Use weigh Weigh in Fume Hood ppe->weigh experiment Perform Experiment weigh->experiment waste Segregate Waste experiment->waste Generate Waste dispose Dispose per Regulations waste->dispose

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。